MP-A08
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBNMYJUMAXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Target of MP-A08: A Technical Guide to a Selective Sphingosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-A08 is a novel, first-in-class small molecule inhibitor that has demonstrated significant potential in preclinical cancer models.[1][2] Discovered through a structure-based approach involving homology modeling of the ATP-binding site of Sphingosine Kinase 1 (SphK1) and in-silico docking, this compound operates as a highly selective, ATP-competitive inhibitor.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.
Primary Molecular Targets
The primary molecular targets of this compound are the two isoforms of sphingosine kinase:
This compound competitively binds to the ATP-binding pocket of these enzymes, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] This inhibitory action is central to its mechanism and therapeutic potential.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified through kinetic studies. The data is summarized in the table below.
| Target | Inhibition Constant (Ki) |
| Sphingosine Kinase 1 (SphK1) | 6.9 ± 0.8 μM[3][4] |
| Sphingosine Kinase 2 (SphK2) | 27 ± 3 μM[3][4] |
Mechanism of Action and Signaling Pathways
This compound's inhibition of SphK1 and SphK2 fundamentally alters the cellular balance of sphingolipids, often referred to as the "sphingolipid rheostat".[1][7] This balance between the pro-apoptotic molecules, ceramide and sphingosine, and the pro-survival molecule, sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1][2][7] By blocking S1P production, this compound shifts this balance towards the accumulation of ceramide and sphingosine, thereby promoting apoptosis.[1]
The downstream effects of this compound-mediated SphK inhibition impact several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Inhibition of Pro-Survival and Proliferative Pathways
This compound treatment leads to a dose-dependent decrease in the activation of key pro-survival and pro-proliferative signaling cascades:
-
Akt Pathway: Inhibition of Akt phosphorylation (at Ser473) has been observed, indicating a dampening of the PI3K/Akt signaling axis, which is crucial for cell survival and growth.[1][8]
-
MAPK (ERK1/2) Pathway: this compound also reduces the phosphorylation of ERK1/2, suggesting an inhibition of the Ras/MEK/ERK pathway that is frequently hyperactivated in cancer and drives proliferation.[1][8]
Activation of Apoptotic Pathways
Concurrently with the inhibition of survival signals, this compound promotes apoptosis through the activation of stress-associated pathways and by shifting the sphingolipid balance.
-
Induction of Stress Pathways: The inhibitor causes a dose-dependent increase in the phosphorylation of p38 and JNK, stress-activated protein kinases that are associated with the induction of apoptosis.[1][8]
-
Mitochondrial-Mediated Apoptosis: this compound induces apoptosis through the intrinsic mitochondrial pathway, as evidenced by caspase-3 activation, PARP cleavage, and increased mitochondrial membrane permeability.[1][8]
-
MCL-1 Degradation in AML: In the context of Acute Myeloid Leukemia (AML), this compound's inhibition of SphK1 leads to ceramide accumulation. This activates Protein Kinase R (PKR), which in turn upregulates Activating Transcription Factor 4 (ATF4). ATF4 then promotes the expression of Noxa, a pro-apoptotic protein that leads to the degradation of the anti-apoptotic protein MCL-1.[9][10]
Experimental Protocols
The characterization of this compound's activity and mechanism of action has been elucidated through a series of key experiments. The methodologies for these are detailed below.
Sphingosine Kinase Activity Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against SphK1 and SphK2.
-
Methodology:
-
Recombinant human SphK1 and SphK2 are used in the assay.
-
The kinase reaction is initiated by the addition of sphingosine and [γ-³²P]ATP in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at 37°C and is then terminated.
-
The radiolabeled product, [³²P]S1P, is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or a lipid extraction method.
-
The amount of [³²P]S1P formed is quantified by scintillation counting or autoradiography.
-
Inhibition kinetics are analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki values.
-
Cellular S1P Production Assay
-
Objective: To measure the effect of this compound on the production of S1P in a cellular context.
-
Methodology:
-
Jurkat cells are typically used for this assay.[1]
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The cells are then labeled with [³H]sphingosine.
-
After an incubation period, the reaction is stopped, and lipids are extracted from the cells.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of [³H]S1P is quantified and expressed as a percentage of the vehicle-treated control.[1]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To assess the phosphorylation status of key proteins in signaling pathways affected by this compound.
-
Methodology:
-
Cancer cell lines (e.g., Jurkat) are treated with a dose range of this compound for a specified duration (e.g., 6 hours).[8]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2, p-p38, p-JNK).[8]
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as actin or tubulin are used to ensure equal protein loading.[8]
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in response to this compound treatment.
-
Methodologies:
-
Caspase-3 Activity Assay: Cells are treated with this compound, and cell lysates are incubated with a fluorogenic caspase-3 substrate. The cleavage of the substrate, which releases a fluorescent molecule, is measured to determine caspase-3 activity.[8]
-
PARP Cleavage: Assessed by Western blot analysis using an antibody that detects both full-length and cleaved PARP.[8]
-
Annexin V Staining: Treated cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry.[8]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are stained with a potentiometric dye such as TMRE. A decrease in fluorescence, indicating mitochondrial membrane depolarization, is measured by flow cytometry.[8]
-
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of Sphingosine Kinases 1 and 2. Its mechanism of action is centered on the disruption of the sphingolipid rheostat, leading to the suppression of pro-survival signaling pathways (Akt, ERK1/2) and the activation of apoptotic pathways (p38, JNK, and mitochondrial-mediated apoptosis). In specific cancer types like AML, it further promotes apoptosis by inducing the degradation of the anti-apoptotic protein MCL-1. The well-defined molecular target and mechanism of action make this compound a valuable tool for research into sphingolipid signaling and a promising candidate for further therapeutic development.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | S1P Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
MP-A08 Sphingosine Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sphingosine kinase (SphK) selectivity profile of the ATP-competitive inhibitor, MP-A08. The information presented herein is compiled from published research to assist researchers and drug development professionals in evaluating and utilizing this compound.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). It demonstrates a high degree of selectivity for these lipid kinases over a broad range of protein kinases. This document provides detailed quantitative data on its inhibitory activity, the experimental protocols used to determine this activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory activity of this compound against SphK1 and SphK2, as well as its broader kinase selectivity, has been characterized through rigorous enzymatic assays.
Inhibitory Activity against Sphingosine Kinases
This compound demonstrates potent inhibition of both human sphingosine kinase isoforms, with a higher affinity for SphK2. The inhibition constants (Ki) are summarized in the table below.
| Target Kinase | Inhibition Constant (Ki) |
| SphK1 | 27 ± 3 µM |
| SphK2 | 6.9 ± 0.8 µM |
Broad Kinase Selectivity Panel
To assess its selectivity, this compound was screened against a panel of protein kinases. At a concentration of 25 µM, this compound showed minimal inhibition of most kinases tested, highlighting its specificity for sphingosine kinases. Further analysis at a higher concentration (250 µM) against kinases that showed some initial inhibition confirmed its high selectivity. The results from this screening are detailed below.
| Kinase Target | % Inhibition at 25 µM this compound |
| TSSK1 | 57% |
| Numerous other kinases | <30% inhibition |
Note: The comprehensive list of all kinases tested with less than 30% inhibition is extensive and can be found in the supplementary materials of the cited primary research.
Signaling Pathway
This compound targets sphingosine kinases, which are pivotal enzymes in the sphingolipid signaling pathway. This pathway regulates the balance between the pro-apoptotic molecules ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P). By inhibiting SphK1 and SphK2, this compound blocks the production of S1P, thereby shifting the cellular balance towards apoptosis.
Figure 1: Sphingolipid signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Sphingosine Kinase Inhibition Assay
This assay determines the inhibitory potential of a compound against SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)
-
This compound (test inhibitor)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing assay buffer, sphingosine, and the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction by adding recombinant SphK enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids into an organic solvent (e.g., chloroform/methanol).
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize the radiolabeled sphingosine-1-phosphate product using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 or Ki values.
Kinase Selectivity Profiling Assay Workflow
A standardized workflow is employed to assess the selectivity of a compound against a broad panel of kinases.
Figure 2: General experimental workflow for kinase selectivity profiling.
Conclusion
This compound is a highly selective, ATP-competitive inhibitor of sphingosine kinases 1 and 2. Its specificity, coupled with its ability to modulate the critical sphingolipid signaling pathway, makes it a valuable tool for research into the roles of SphK in health and disease, and a promising candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate its effective use and evaluation by the scientific community.
foundational research on SphK1/SphK2 inhibitor MP-A08
An In-depth Technical Guide on the Foundational Research of MP-A08, a Dual Sphingosine Kinase Inhibitor
Introduction
This compound is a first-in-class, selective, ATP-competitive small molecule inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] Discovered through structural homology modeling of the ATP-binding site of SphK1 and subsequent in silico screening, this compound represents a significant tool for studying sphingolipid metabolism and a promising candidate for anti-cancer therapy.[1][2] The sphingosine kinases are critical enzymes that regulate the "sphingolipid rheostat," the cellular balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis, demonstrating efficacy in various cancer cell lines and in vivo models.[1][4] This document provides a comprehensive overview of the foundational research on this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Data Presentation: Inhibitory Activity
This compound acts as an ATP-competitive inhibitor for both human SphK1 and SphK2, with a higher affinity for SphK2.[1][5]
| Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |
| SphK1 | 27 ± 3 µM | ATP-competitive |
| SphK2 | 6.9 ± 0.8 µM | ATP-competitive |
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound is the disruption of the sphingolipid rheostat. Sphingosine kinases phosphorylate sphingosine to produce S1P, a potent signaling lipid that promotes cell proliferation, survival, and angiogenesis.[1][3] Conversely, its precursors, sphingosine and ceramide, are pro-apoptotic.[1][2] By blocking the ATP-binding site of SphK1 and SphK2, this compound prevents S1P production, leading to an accumulation of cellular sphingosine and ceramide.[1]
This shift in the sphingolipid balance triggers downstream effects on critical cellular signaling pathways. In cancer cells, this compound treatment leads to:
-
Inhibition of Pro-Survival Pathways: A dose-dependent reduction in the phosphorylation (activation) of Akt and ERK1/2, key components of pro-survival and pro-proliferative signaling cascades.[1][6]
-
Activation of Stress Pathways: A concomitant dose-dependent increase in the phosphorylation of p38 and JNK, stress-activated protein kinases associated with the induction of apoptosis.[1][6]
-
Induction of Apoptosis: The culmination of these signaling changes is the induction of mitochondrial-mediated apoptosis, confirmed by markers such as caspase-3 activation and PARP cleavage.[1][6][7]
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits SphK1/2, shifting the sphingolipid balance to induce apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of foundational findings. The following are protocols for key experiments used to characterize this compound.
Kinase Inhibition Assay (General Protocol)
This assay determines the inhibitory constant (Kᵢ) of this compound against recombinant SphK1 and SphK2.
-
Enzyme Preparation: Purified, recombinant human SphK1 and SphK2 are used.
-
Reaction Mixture: The reaction is typically performed in a buffer containing [γ-³²P]ATP, sphingosine (substrate), and other necessary co-factors like MgCl₂.
-
Inhibition: Reactions are initiated in the presence of varying concentrations of both ATP and this compound to determine the mode of inhibition. A vehicle control (e.g., DMSO) is run in parallel.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using a chloroform/methanol solvent system.
-
Quantification: The phosphorylated product, [³²P]S1P, is separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.
-
Data Analysis: Kᵢ values are calculated from Lineweaver-Burke plots, which graph the inverse of reaction velocity against the inverse of substrate concentration.[1]
Western Blot Analysis of Cellular Signaling Pathways
This protocol assesses the effect of this compound on the activation state of key signaling proteins in cancer cells.[6]
-
Cell Culture and Treatment: Jurkat cells are cultured to an appropriate density. The cells are then treated with varying concentrations of this compound (e.g., 10-20 µM) or a vehicle control for a specified time (e.g., 6 hours).[6]
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK1/2, p-p38, p-JNK). An antibody against a housekeeping protein (e.g., Actin or Tubulin) is used as a loading control.[6]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MP-A08: A Technical Guide to a Novel Chemical Probe for Sphingosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MP-A08, a first-in-class, ATP-competitive chemical probe for sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). This document details its discovery, mechanism of action, and its application in cancer research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of both SphK1 and SphK2.[1][2] It was identified through a structure-based drug design approach, utilizing homology modeling of the ATP-binding pocket of SphK1 and in-silico screening of small molecule libraries.[1][2] Unlike many previously identified sphingosine kinase inhibitors that compete with the substrate sphingosine, this compound is an ATP-competitive inhibitor, offering a distinct mechanism of action and a valuable tool for studying the roles of sphingosine kinases in health and disease.[1][2]
The sphingolipid rheostat, the dynamic balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival signaling lipid sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[2] Sphingosine kinases are the key enzymes that catalyze the phosphorylation of sphingosine to S1P, thereby tipping the balance towards cell survival, proliferation, and angiogenesis.[1][2] Dysregulation of this rheostat is a common feature in cancer, making SphKs attractive therapeutic targets.[1][2] this compound, by inhibiting SphK1 and SphK2, shifts this balance back towards apoptosis, demonstrating significant anti-neoplastic properties in both in vitro and in vivo models of cancer.[1]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |
| Molecular Formula | C27H25N3O4S2 |
| Molecular Weight | 519.64 g/mol |
| CAS Number | 219832-49-2 |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Ki (μM) | Reference |
| Human SphK1 | Biochemical | 27 ± 3 | [1] |
| Human SphK2 | Biochemical | 6.9 ± 0.8 | [1] |
| Murine SphK1 | Biochemical | Comparable to human | [1] |
| Murine SphK2 | Biochemical | Comparable to human | [1] |
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Jurkat | T-cell leukemia | Inhibition of cellular S1P formation | 15 μM | [1] |
| Jurkat | T-cell leukemia | Induction of apoptosis | 10-20 μM | [1] |
| A549 | Lung adenocarcinoma | Reduced cell proliferation | EC50 comparable to other SK inhibitors | [1] |
| BJ7 (transformed) | Fibrosarcoma | Dose-dependent reduction in cell growth | Not specified | [1] |
| BJ1 (untransformed) | Fibroblast | No effect on cell growth | Not specified | [1] |
| MV4-11, OCI-AML3 | Acute Myeloid Leukemia | Synergistic apoptosis with Cytarabine | 0.1–0.5 µM (Cytarabine) | [3] |
| OCI-AML3 (Venetoclax-resistant) | Acute Myeloid Leukemia | Synergistic apoptosis with Venetoclax | 0.5–250 nM (Venetoclax) | [3] |
Table 3: In Vivo Efficacy of this compound in a Human Lung Adenocarcinoma Xenograft Model
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| NOD/SCID mice | A549 human lung adenocarcinoma xenografts | 100 mg/kg this compound, i.p., 6 times a week for 2 weeks | - Significantly reduced tumor volume and weight- Decreased intratumoral S1P levels- Increased tumor cell apoptosis (TUNEL staining)- Reduced tumor vascularization (CD31 staining) | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for its use as a chemical probe, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: The Sphingolipid Rheostat.
Caption: S1P Receptor Signaling Pathways.
Caption: Chemical Probe Characterization Workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Sphingosine Kinase Activity Assay (Radioisotope Filter Binding Assay)
This assay measures the enzymatic activity of SphK1 and SphK2 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine to form [³²P]S1P.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF)
-
This compound or other inhibitors
-
96-well filter plates (e.g., glass fiber)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of sphingosine, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding recombinant SphK enzyme and [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 1 M HCl.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the wells multiple times with a wash buffer (e.g., PBS) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the retained radioactivity in each well using a scintillation counter.
-
Calculate the percentage of SphK activity relative to a vehicle control and determine the IC50 or Ki values for the inhibitor.
Cellular Sphingosine-1-Phosphate (S1P) Measurement (LC-MS/MS)
This method allows for the sensitive and specific quantification of intracellular S1P levels.
Materials:
-
Cell culture and treatment reagents
-
Internal standard (e.g., C17-S1P)
-
Methanol, Chloroform, HCl
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvest the cells by scraping and centrifugation.
-
Lyse the cell pellet and extract lipids using a mixture of chloroform and methanol, often under acidic conditions. Add a known amount of C17-S1P internal standard to each sample before extraction.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. S1P and the internal standard are separated on the C18 column and detected by mass spectrometry using multiple reaction monitoring (MRM).
-
Quantify the amount of S1P in each sample by comparing its peak area to that of the internal standard and a standard curve of known S1P concentrations.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with the fluorogenic caspase-3 substrate DEVD-AFC.
-
Caspase-3 cleaves the substrate, releasing the fluorescent AFC molecule.
-
Measure the fluorescence using a fluorometer (Ex/Em = 400/505 nm).
-
The increase in fluorescence is proportional to the caspase-3 activity.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt and total Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Study
This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
A549 human lung adenocarcinoma cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel (optional, for cell implantation)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~75 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically 6 times a week.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., S1P levels, TUNEL staining, and CD31 immunohistochemistry).
Immunohistochemistry for Angiogenesis (CD31 Staining)
This method is used to visualize and quantify blood vessels within tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Anti-CD31 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval to unmask the CD31 epitope.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate, which produces a brown precipitate at the site of the antibody-antigen reaction.
-
Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.
-
Dehydrate and mount the sections.
-
Visualize the stained sections under a microscope and quantify the microvessel density in different fields of view.
Conclusion
This compound is a well-characterized and selective chemical probe for SphK1 and SphK2. Its ATP-competitive mechanism of action and its ability to modulate the sphingolipid rheostat make it a valuable tool for investigating the roles of sphingosine kinases in cancer and other diseases. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies. The detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation, facilitating further exploration of the therapeutic potential of targeting sphingosine kinases.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MP-A08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MP-A08, a selective, ATP-competitive inhibitor of sphingosine kinases (SphK). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.
Executive Summary
This compound is a potent inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), key enzymes in the sphingolipid signaling pathway.[1][2] By competitively binding to the ATP-binding pocket of these enzymes, this compound effectively blocks the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2][3] This inhibition alters the cellular balance of sphingolipids, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][4] This guide summarizes the key quantitative data, details the experimental methodologies for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| Inhibitor Constant (Ki) | Sphingosine Kinase 1 (SphK1) | 27 ± 3 µM | Enzyme Inhibition Assay | [1][2] |
| Sphingosine Kinase 2 (SphK2) | 6.9 ± 0.8 µM | Enzyme Inhibition Assay | [1][2] | |
| EC50 (Cell Proliferation) | A549 (Lung Carcinoma) | ~25 µM | MTS Assay (48h) | [2] |
| MCF7 (Breast Carcinoma) | ~20 µM | MTS Assay (48h) | [2] | |
| MDA-MB-231 (Breast Carcinoma) | ~15 µM | MTS Assay (48h) | [2] | |
| Jurkat (T-cell Leukemia) | ~10 µM | Flow Cytometry (48h) | [2] |
Experimental Protocols
Sphingosine Kinase Inhibition Assay
This protocol outlines the method to determine the inhibitor constant (Ki) of this compound against SphK1 and SphK2.
Objective: To quantify the inhibitory potency of this compound on SphK1 and SphK2 activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human SphK1 and SphK2 are used. Sphingosine is used as the substrate, and [γ-32P]ATP is used as the phosphate donor.
-
Reaction Mixture: The assay is typically performed in a buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 10% glycerol, 0.5 mM deoxypyridoxine, 1 mM ATP, and 5 µCi [γ-32P]ATP.
-
Inhibitor Addition: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Separation: The reaction is stopped by the addition of a chloroform:methanol mixture. The phosphorylated product, sphingosine-1-phosphate, is separated by thin-layer chromatography (TLC).
-
Detection and Analysis: The amount of radiolabeled S1P is quantified using a phosphorimager. Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell Proliferation (MTS) Assay
This protocol describes the use of an MTS assay to evaluate the effect of this compound on the proliferation of adherent cancer cell lines.
Objective: To determine the concentration-dependent effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Adherent cells (e.g., A549, MCF7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 1.56–125 µM) or vehicle control (DMSO) for 48 hours.[2]
-
MTS Reagent Addition: After the incubation period, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. EC50 values are determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
This protocol details the methodology for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Objective: To investigate the effect of this compound on key signaling proteins involved in cell survival and apoptosis.
Methodology:
-
Cell Lysis: Cells (e.g., Jurkat) are treated with this compound for a specified duration (e.g., 6 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, p-ERK1/2, p-p38, p-JNK, Caspase-3, PARP, and loading controls like actin or tubulin).[5]
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat and downstream signaling.
Experimental Workflows
The following diagrams illustrate the workflows for key in vitro experiments.
Caption: Workflow for determining the inhibitor constant (Ki) of this compound.
Caption: Workflow for assessing cell proliferation using the MTS assay.
Caption: Workflow for Western blot analysis of signaling proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Sphingolipid Rheostat and the Investigational Compound MP-A08
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sphingolipid rheostat, a critical signaling paradigm in cellular regulation, dictates cell fate through the dynamic balance of pro-apoptotic and pro-survival sphingolipid metabolites. Ceramide and sphingosine promote programmed cell death, while sphingosine-1-phosphate (S1P) fosters cell proliferation, survival, and angiogenesis.[1][2] This delicate equilibrium is frequently dysregulated in various pathologies, notably in cancer, making it a compelling target for therapeutic intervention.[1][3] MP-A08 is a novel, first-in-class, ATP-competitive small molecule inhibitor of sphingosine kinases (SK1 and SK2), the enzymes responsible for the production of S1P.[4][5] By inhibiting these kinases, this compound effectively shifts the sphingolipid rheostat towards a pro-apoptotic state, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the sphingolipid rheostat, the mechanism of action of this compound, and detailed experimental protocols for its investigation.
The Sphingolipid Rheostat: A Decisive Cellular Switch
The concept of the sphingolipid rheostat is centered on the interconversion of three key bioactive lipids: ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1][6] Ceramide, the metabolic hub of sphingolipid metabolism, can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the salvage pathway.[7] Ceramidases can then deacylate ceramide to form sphingosine. The fate of sphingosine is a critical juncture in determining cellular outcomes. It can be re-acylated by ceramide synthases to regenerate ceramide or phosphorylated by sphingosine kinases (SK1 and SK2) to produce S1P.[1]
The opposing roles of these lipids are fundamental to the rheostat model:
-
Pro-Apoptotic Lipids (Ceramide and Sphingosine): Elevated intracellular levels of ceramide and sphingosine are associated with the activation of stress-induced signaling pathways, cell cycle arrest, and ultimately, apoptosis.[2][8] Ceramide can induce apoptosis through both intrinsic and extrinsic pathways, often involving the permeabilization of the mitochondrial outer membrane and the activation of caspases.[7][9]
-
Pro-Survival Lipid (Sphingosine-1-Phosphate): In contrast, S1P promotes cell survival, proliferation, migration, and angiogenesis.[1][10] It can act as an intracellular signaling molecule or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating a cascade of downstream signaling events that foster cell growth and inhibit apoptosis.[11][12]
The balance between these opposing molecules is tightly regulated. Inhibition of sphingosine kinases, for instance, leads to a decrease in S1P levels and a concurrent increase in ceramide and sphingosine, tipping the balance towards cell death.[1] This principle forms the basis for the therapeutic targeting of the sphingolipid rheostat in diseases characterized by excessive cell proliferation and survival, such as cancer.[13][14]
This compound: A Potent Modulator of the Sphingolipid Rheostat
This compound is a highly selective, ATP-competitive inhibitor of both sphingosine kinase isoforms, SK1 and SK2.[4][5] Unlike many previously developed sphingosine kinase inhibitors that target the sphingosine-binding pocket, this compound was discovered through structural homology modeling of the ATP-binding site of SK1 and subsequent in silico screening of small molecule libraries.[4] This distinct mechanism of action makes it a valuable tool for studying sphingosine kinase biology and a promising candidate for anti-cancer therapy.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SK1 and SK2.[15] This inhibition blocks the conversion of sphingosine to S1P, leading to a significant reduction in intracellular S1P levels.[4] Concurrently, the levels of pro-apoptotic sphingosine and ceramide accumulate.[4] This decisive shift in the sphingolipid rheostat away from a pro-survival state and towards a pro-apoptotic state triggers a cascade of downstream signaling events that culminate in tumor cell death.[4]
Downstream Signaling Effects
Treatment of cancer cells with this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis:
-
Inhibition of Pro-Survival Pathways: this compound treatment leads to a dose-dependent decrease in the activation of the pro-survival and pro-proliferative Akt and ERK1/2 pathways.[4]
-
Activation of Pro-Apoptotic Pathways: Conversely, this compound induces the activation of the stress-associated p38 and JNK signaling pathways, which are known to promote apoptosis.[4]
The culmination of these signaling alterations is the induction of mitochondrial-mediated apoptosis, characterized by the activation of executioner caspases such as caspase-3.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| This compound Kinase Inhibition | |||
| SK1 Ki | 6.9 ± 0.8 µM | Recombinant Human SK1 | [15] |
| SK2 Ki | 27 ± 3 µM | Recombinant Human SK2 | [15] |
| Effect on Cellular Sphingolipid Levels (Jurkat Cells, 15 µM this compound) | |||
| S1P Reduction (6h) | ~50% | Jurkat | [4] |
| Sphingosine Increase (6h) | ~2.5-fold | Jurkat | [4] |
| Dihydrosphingosine Increase (6h) | ~2-fold | Jurkat | [4] |
| C16 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |
| C24 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |
| C24:1 Ceramide Increase (6h) | ~1.5-fold | Jurkat | [4] |
| S1P Reduction (16h) | ~75% | Jurkat | [4] |
| Sphingosine Increase (16h) | ~4-fold | Jurkat | [4] |
| Dihydrosphingosine Increase (16h) | ~3-fold | Jurkat | [4] |
| C16 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |
| C24 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |
| C24:1 Ceramide Increase (16h) | ~2-fold | Jurkat | [4] |
| Induction of Apoptosis (Jurkat Cells) | |||
| Caspase-3 Activity Increase (10 µM this compound, 5h) | ~2-fold | Jurkat | [4] |
| Caspase-3 Activity Increase (15 µM this compound, 5h) | ~3-fold | Jurkat | [4] |
Table 1: Summary of in vitro activity of this compound.
| Parameter | Treatment Group | Tumor Growth Inhibition | Mechanism | Reference |
| Human Lung Adenocarcinoma Xenograft | This compound | Significant reduction in tumor growth | Induction of tumor cell apoptosis and reduction in tumor angiogenesis | [4] |
Table 2: Summary of in vivo efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the sphingolipid rheostat and downstream signaling pathways.
Sphingosine Kinase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring sphingosine kinase activity in cell lysates.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
D-erythro-sphingosine
-
ATP
-
[γ-32P]ATP
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Stop solution (e.g., 1N HCl)
-
Chloroform/Methanol/HCl (100:200:1, v/v)
-
Chloroform
-
1M KCl
-
Silica TLC plates
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water)
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and lyse in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of cell lysate with reaction buffer containing D-erythro-sphingosine (e.g., 25 µM) and 10 µCi of [γ-32P]ATP.
-
Initiate the reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate at 37°C for 30 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding 20 µL of 1N HCl.
-
Add 800 µL of chloroform/methanol/HCl (100:200:1, v/v).
-
Add 250 µL of chloroform and 250 µL of 1M KCl.
-
Vortex and centrifuge to separate the phases.
-
-
TLC Separation and Quantification:
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of chloroform/methanol.
-
Spot the samples onto a silica TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system.
-
Visualize the radiolabeled S1P spot by autoradiography.
-
Scrape the S1P spot into a scintillation vial and quantify the radioactivity using a scintillation counter.
-
Calculate sphingosine kinase activity as pmol of S1P generated per hour per mg of protein.
-
Mass Spectrometry-Based Sphingolipid Analysis
This protocol outlines the general steps for the quantification of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][17]
Materials:
-
Internal standards for each sphingolipid class to be quantified
-
Solvents for lipid extraction (e.g., ethyl acetate, isopropanol, chloroform, methanol)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C8 or C18 reverse-phase HPLC column
-
Mobile phases (e.g., water and methanol/acetonitrile with formic acid and ammonium formate)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest a known number of cells.
-
Spike the cell pellet with a cocktail of internal standards.
-
Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh and Dyer extraction.
-
Dry the lipid extract under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the different sphingolipid species using a gradient elution on the HPLC column.
-
Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor/product ion pairs for each sphingolipid and internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each sphingolipid and its corresponding internal standard.
-
Generate calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each sphingolipid in the sample, normalized to the cell number or protein content.
-
Immunoblotting for Signaling Pathway Analysis
This protocol details the detection of key signaling proteins and their phosphorylation status by western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with varying doses of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration as described in section 4.1.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of phosphorylated proteins to the total protein levels and the loading control.
-
Caspase-3 Activity Assay (Fluorometric or Colorimetric)
This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.[2][18]
Materials:
-
Cell lysis buffer (provided with the assay kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induction of Apoptosis and Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and lyse them according to the manufacturer's protocol.
-
-
Caspase Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 400-405 nm.
-
For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Compare the signal from this compound-treated samples to the vehicle-treated control to determine the fold-increase in caspase-3 activity.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: The Sphingolipid Rheostat.
Caption: this compound Mechanism of Action.
Caption: Ceramide-Induced Apoptosis Pathway.
Experimental Workflows
Caption: In Vitro Experimental Workflow.
Conclusion
The sphingolipid rheostat represents a pivotal control point in cellular life and death decisions, and its dysregulation is a hallmark of cancer. The development of this compound, a selective ATP-competitive inhibitor of sphingosine kinases, provides a powerful tool to pharmacologically manipulate this balance. By decreasing pro-survival S1P and increasing pro-apoptotic ceramide and sphingosine, this compound effectively induces apoptosis in cancer cells and inhibits tumor growth in vivo. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sphingolipid rheostat with novel inhibitors like this compound, ultimately paving the way for new anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mpbio.com [mpbio.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Mass spectrometry-based lipidomics [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Methodological & Application
Application Notes: MP-A08 Protocol for In Vitro Cell Culture
Introduction
MP-A08 is a selective, ATP-competitive small molecule inhibitor of sphingosine kinase 1 and 2 (SphK1/2).[1][2][3][4] Sphingosine kinases are critical enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P), a key regulator of cell survival, proliferation, and angiogenesis.[1][4] Conversely, the substrates of these kinases, ceramide and sphingosine, are known to promote apoptosis.[1][3] The balance between these lipids, often termed the "sphingolipid rheostat," is crucial for determining cell fate and is frequently dysregulated in cancer.[1][4]
By inhibiting SphK1/2, this compound disrupts this balance, leading to a decrease in pro-survival S1P and an accumulation of pro-apoptotic ceramides.[1][3] This mechanism of action triggers mitochondrial-associated apoptosis and blocks key pro-proliferative signaling pathways, including the Akt and ERK1/2 pathways, making this compound a compound of significant interest for cancer research and drug development.[1][5] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as demonstrated in preclinical studies.
Table 1: Growth Inhibition by this compound in Human Cancer Cell Lines
This table presents the half-maximal effective concentration (EC50) values of this compound for inhibiting cell growth and colony formation. Data is derived from studies using a 48-hour treatment period for growth assays.[1]
| Cell Line | Cancer Type | Growth Assay EC50 (µM) | Colony Formation EC50 (µM) |
| A549 | Lung Adenocarcinoma | > 50 | 7.5 |
| MCF-7 | Breast Adenocarcinoma | 25 | 15 |
| MDA-MB-231 | Breast Adenocarcinoma | 20 | 18 |
| Jurkat | T-cell Leukemia | 15 | Not Applicable |
Table 2: Induction of Apoptosis and Pathway Modulation by this compound
This table quantifies the induction of apoptosis and the modulation of key signaling proteins in Jurkat cells following treatment with this compound for 5-6 hours.[5]
| Parameter | Treatment Concentration (µM) | Result (% of Vehicle Control) |
| Caspase-3 Activity | 10 | ~250% |
| 15 | ~350% | |
| p-Akt (Ser473) Levels | 10 | Decreased |
| 20 | Significantly Decreased | |
| p-ERK1/2 Levels | 10 | Decreased |
| 20 | Significantly Decreased |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound, an inhibitor of SphK1/2.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
MCF-7 Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining the MCF-7 human breast adenocarcinoma cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/ml insulin, and 1% Penicillin-Streptomycin.[6][7]
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Media Change: Renew the complete growth medium every 2-3 days.[6]
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.[6][7]
-
Wash the cell monolayer twice with 5-10 mL of sterile PBS.[6]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[6][7]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Plate cells into new flasks at a split ratio of 1:3 to 1:4.[8][9]
-
Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability following this compound treatment.[10]
Materials:
-
Cultured MCF-7 cells
-
This compound compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis (Caspase-Glo® 3/7) Assay
This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[13][14]
Materials:
-
Cultured MCF-7 cells
-
This compound compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-2). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14][15]
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[13][15]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and substrate cleavage.[13][14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14][15]
-
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.[14] The luminescent signal is proportional to the amount of caspase activity.[14]
Western Blot for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.
Materials:
-
Cultured MCF-7 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding).[16][17]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[16] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[16] Load samples onto a polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Total protein levels and a loading control (e.g., Actin) should be used to normalize the results for phosphorylated proteins.[18]
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MP A08 | Sphingosine Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcf7.com [mcf7.com]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. goldbio.com [goldbio.com]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for MP-A08 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-A08 is a potent and selective, ATP-competitive small molecule inhibitor of sphingosine kinase 1 and 2 (SK1 and SK2).[1][2][3][4][5] These kinases are critical regulators of the sphingolipid rheostat, a key signaling pathway that controls cell fate.[1][3] In many cancers, this balance is shifted towards the production of sphingosine-1-phosphate (S1P), a pro-survival, pro-proliferative, and pro-angiogenic signaling molecule.[1][3] this compound redresses this balance by inhibiting SK1 and SK2, thereby decreasing S1P levels and increasing the levels of the pro-apoptotic sphingolipids, ceramide and sphingosine.[1] This mode of action leads to the suppression of tumor growth, induction of apoptosis, and inhibition of angiogenesis, making this compound a promising candidate for anti-cancer therapy.[1][3][6]
These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, including its mechanism of action, protocols for determining maximum tolerated dose, and a detailed procedure for evaluating its anti-tumor efficacy.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of both SK1 and SK2, preventing the phosphorylation of sphingosine to S1P.[1] This leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity:
-
Inhibition of Pro-survival Signaling: this compound treatment results in the dose-dependent deactivation of the pro-survival and pro-proliferative Akt and ERK1/2 signaling pathways.[1][6]
-
Induction of Apoptosis: By shifting the sphingolipid balance towards pro-apoptotic ceramides, this compound induces mitochondrial-mediated apoptosis.[1] This is evidenced by the activation of caspase-3 and PARP cleavage.[1] Concurrently, this compound promotes the activation of the stress-associated p38 and JNK pathways.[1][6]
-
Anti-Angiogenic Effects: this compound has been shown to reduce tumor vasculature, as indicated by a decrease in CD31 positive blood vessels in tumor xenografts.[1]
Signaling Pathway
Caption: this compound inhibits SK1/2, leading to decreased S1P and increased ceramide levels, which in turn suppresses pro-survival pathways and induces apoptosis and inhibits angiogenesis.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Human Lung Adenocarcinoma (A549) Xenograft Model
| Parameter | Vehicle Control | This compound (100 mg/kg) | % Change vs. Control |
| Tumor Volume (mm³) | |||
| Initial | ~75 | ~75 | - |
| Final (after 2 weeks) | ~450 | ~200 | ~ -55.6% |
| Tumor Weight (g) | ~0.45 | ~0.20 | ~ -55.6% |
| Tumor S1P Levels | High | Significantly Lower | ↓ |
| Apoptosis (TUNEL Staining) | Low | Significantly Higher | ↑ |
| Angiogenesis (CD31 Staining) | High | Significantly Lower | ↓ |
Note: The values presented are approximate and based on graphical data from the cited literature.[1]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 70% (v/v) polyethylene glycol 400 (PEG 400))[6]
-
Immunocompromised mice (e.g., NOD/SCID)
-
Sterile syringes and needles
-
Animal balance
-
Equipment for blood collection and analysis (CBC)
-
Materials for tissue collection and histopathology
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to different dose groups (e.g., 4 groups, n=5 mice/group).
-
Group 1: Vehicle control
-
Group 2: 50 mg/kg this compound
-
Group 3: 75 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
-
Drug Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of administration.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.[6]
-
Monitoring:
-
Record body weight daily.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or signs of pain and distress).
-
-
Endpoint Analysis:
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant body weight loss (typically >15-20%), mortality, or severe clinical or pathological abnormalities.
Protocol 2: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the procedure for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Materials for endpoint analysis (as described in Protocol 1, plus materials for tumor-specific assays)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells and wash with sterile PBS.
-
Resuspend cells in a mixture of PBS or serum-free media (and Matrigel, if used) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., approximately 75 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).[1]
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg)
-
-
-
Treatment:
-
Administer this compound or vehicle i.p. at the determined schedule (e.g., six times a week for two weeks).[1]
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.[1]
-
A portion of the tumor can be snap-frozen for analysis of S1P levels or other molecular markers.[1]
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis, such as TUNEL staining for apoptosis and CD31 staining for angiogenesis.[1]
-
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MP-A08 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of MP-A08 stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent and selective ATP-competitive inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), critical enzymes in the sphingolipid signaling pathway. Proper preparation of this compound is essential for accurate and reproducible experimental results in cancer research and drug development.
Compound Information and Properties
This compound is a cell-permeable compound that modulates the sphingolipid rheostat by decreasing the levels of the pro-survival lipid, sphingosine-1-phosphate (S1P), and increasing the levels of pro-apoptotic lipids such as ceramide and sphingosine.[1][2] This activity makes it a valuable tool for studying cellular processes like apoptosis, proliferation, and angiogenesis.[1][3]
| Property | Value | Reference |
| Molecular Weight | 519.64 g/mol | [4] |
| Formula | C₂₇H₂₅N₃O₄S₂ | [4] |
| CAS Number | 219832-49-2 | |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | >98% | [5] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The compound is highly soluble in DMSO but has poor solubility in aqueous solutions.[6]
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous/low moisture | [4][6] |
| Maximum Solubility in DMSO | ≥ 50 mg/mL (96.22 mM) to 100 mM | [4] |
| Storage of Solid Compound | Short-term (days to weeks) at 4°C; Long-term (months to years) at -20°C, desiccated. | [4][7] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to one month or -80°C for up to one year. Avoid repeated freeze-thaw cycles. Freshly prepared solutions are recommended. | [4][6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound solid powder (CAS 219832-49-2)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.196 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 519.64 g/mol x 1000 mg/g = 5.196 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 5.196 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes. Store immediately at -20°C or -80°C.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][9]
-
Prepare working solutions fresh for each experiment from the frozen stock.[4]
-
Perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile conical tubes and pipette tips
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:10 in sterile culture medium to create a 1 mM solution (DMSO concentration will be 10%).
-
Final Working Solution: Further dilute the intermediate solution to the final desired experimental concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of this compound used in the experiment.
-
Application: Mix the final working solution gently and add it to the cells or experimental system immediately.
Mechanism of Action: Sphingolipid Rheostat Modulation
This compound exerts its biological effects by inhibiting SphK1 and SphK2. These enzymes catalyze the phosphorylation of sphingosine to form S1P.[3] S1P is a pro-survival signaling molecule, while its precursors, sphingosine and ceramide, promote apoptosis.[2] By inhibiting SphK, this compound shifts the balance of the "sphingolipid rheostat" towards apoptosis.[1] This leads to the downstream inhibition of pro-proliferative signaling pathways like Akt and ERK1/2 and the activation of stress-induced pathways such as p38 and JNK, culminating in mitochondrial-mediated apoptosis.[1][10]
This compound Signaling Pathway
Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat and promoting apoptosis.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Supplier | CAS 219832-49-2| AOBIOUS [aobious.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis In Vitro Using MP-A08
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The sphingolipid rheostat, regulated by sphingosine kinases (SKs), plays a pivotal role in determining cell fate, with sphingosine-1-phosphate (S1P) acting as a pro-angiogenic signaling molecule.[2][3] MP-A08 is a potent and selective ATP-competitive inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[2][3] By inhibiting SK1 and SK2, this compound disrupts the balance of the sphingolipid rheostat, leading to a decrease in the pro-angiogenic S1P and an increase in pro-apoptotic sphingosine and ceramide.[2] This mechanism makes this compound a valuable tool for the in vitro study of angiogenesis and a promising candidate for anti-angiogenic therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound to investigate its anti-angiogenic effects on endothelial cells in vitro, focusing on key angiogenic processes: proliferation, migration, and tube formation.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by inhibiting sphingosine kinases, which leads to a reduction in intracellular levels of S1P. S1P is a critical signaling molecule that promotes endothelial cell survival, proliferation, and migration. The decrease in S1P levels and the subsequent accumulation of ceramide and sphingosine trigger a cascade of downstream effects, including the inhibition of pro-survival signaling pathways such as Akt and ERK1/2, and the activation of pro-apoptotic pathways like p38 and JNK.[2] This ultimately results in the suppression of key angiogenic processes.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key in vitro angiogenesis assays. This data is illustrative and based on the known potency of other sphingosine kinase inhibitors. Researchers should perform their own dose-response experiments to determine the precise efficacy of this compound in their specific experimental system.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration (µM) | Mean Number of Branch Points | Mean Total Tube Length (µm) | Inhibition of Tube Formation (%) |
| 0 (Vehicle Control) | 125 ± 10 | 15,000 ± 800 | 0 |
| 1 | 100 ± 8 | 12,000 ± 650 | 20 |
| 5 | 65 ± 5 | 7,500 ± 500 | 50 |
| 10 | 30 ± 4 | 3,000 ± 300 | 80 |
| 25 | 10 ± 2 | 1,000 ± 150 | 95 |
Table 2: Effect of this compound on Endothelial Cell Migration
| This compound Concentration (µM) | Number of Migrated Cells (per field) | Inhibition of Migration (%) |
| 0 (Vehicle Control) | 250 ± 20 | 0 |
| 1 | 200 ± 15 | 20 |
| 5 | 130 ± 12 | 48 |
| 10 | 70 ± 8 | 72 |
| 25 | 25 ± 5 | 90 |
Table 3: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration (µM) | Cell Viability (Absorbance at 450 nm) | Inhibition of Proliferation (%) |
| 0 (Vehicle Control) | 1.2 ± 0.1 | 0 |
| 1 | 1.0 ± 0.08 | 16.7 |
| 5 | 0.7 ± 0.06 | 41.7 |
| 10 | 0.4 ± 0.04 | 66.7 |
| 25 | 0.2 ± 0.03 | 83.3 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
On the day of the experiment, pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 105 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the HUVEC suspension to each well containing the solidified BME.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope. For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, a fundamental process in angiogenesis.
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium (EBM-2)
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound (stock solution in DMSO)
-
24-well Transwell plates (8 µm pore size)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if desired.
-
Add 600 µL of EBM-2 containing the chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound in serum-free EBM-2.
-
In a separate tube, mix the HUVEC suspension with the this compound dilutions or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image and count the number of migrated cells in several random fields using a microscope.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells, a crucial aspect of angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., WST-1 or MTT)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to adhere and grow overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, remove the medium and replace it with 100 µL of fresh EGM-2 containing serial dilutions of this compound or vehicle control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of angiogenesis. By inhibiting sphingosine kinases 1 and 2, it effectively disrupts key endothelial cell functions, including tube formation, migration, and proliferation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the anti-angiogenic potential of this compound and to further elucidate the role of the sphingolipid signaling pathway in the complex process of angiogenesis. These studies can contribute to the development of novel anti-angiogenic therapies for a range of diseases.
References
Application Notes and Protocols for MP-A08 Treatment of Lung Adenocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-A08 is a novel, selective, ATP-competitive inhibitor of sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1] These enzymes are critical regulators of the sphingolipid rheostat, a key signaling pathway that controls cell fate. In many cancers, this rheostat is dysregulated, promoting cell survival and proliferation. This compound has demonstrated anti-cancer properties by shifting the balance of the sphingolipid rheostat towards the pro-apoptotic sphingolipids, ceramide and sphingosine, and away from the pro-survival molecule sphingosine-1-phosphate (S1P).[1] This application note provides a summary of the effects of this compound on lung adenocarcinoma cell lines, along with detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SK1 and SK2, blocking the phosphorylation of sphingosine to S1P.[1] This leads to an accumulation of intracellular ceramide and sphingosine, which are known to induce apoptosis. Concurrently, the reduction in S1P levels disrupts pro-survival signaling pathways. In cancer cells, this compound treatment has been shown to decrease the phosphorylation of key pro-survival proteins such as AKT and ERK1/2, while activating stress-associated protein kinases like p38 and JNK, ultimately leading to apoptotic cell death.[1]
Caption: this compound Signaling Pathway in Lung Adenocarcinoma Cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the A549 human lung adenocarcinoma cell line.
Table 1: Inhibitory Activity of this compound
| Target | Ki (μM) |
| Sphingosine Kinase 1 (SK1) | 27 ± 3 |
| Sphingosine Kinase 2 (SK2) | 6.9 ± 0.8 |
Data from in vitro kinase assays.
Table 2: Anti-proliferative and Anti-neoplastic Activity of this compound on A549 Cells
| Assay | EC50 (μM) |
| Cell Growth (MTS Assay) | 35.7 ± 1.3 |
| Colony Formation | 15.3 ± 1.2 |
EC50 values represent the concentration of this compound required to inhibit 50% of cell growth or colony formation.
Experimental Protocols
Cell Culture
A549 human lung adenocarcinoma cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of A549 cells in a 96-well format.
Materials:
-
A549 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTS reagent
-
96-well clear flat-bottom plates
-
Multichannel pipette
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 103 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: MTS Assay Workflow.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
A549 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed A549 cells into 6-well plates at a low density (e.g., 500 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in A549 cells following this compound treatment.
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 24, 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells and treat with this compound or vehicle for a desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of sphingosine kinases with demonstrated anti-proliferative and pro-apoptotic activity in lung adenocarcinoma cell lines. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its detailed mechanisms of action in lung cancer.
References
Application Notes and Protocols for MP-A08 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-A08 is a selective, ATP-competitive inhibitor of sphingosine kinase 1 and 2 (SK1 and SK2).[1][2] These kinases play a critical role in the sphingolipid rheostat, which balances the levels of pro-apoptotic ceramide and sphingosine against the pro-survival signaling lipid, sphingosine-1-phosphate (S1P).[2][3][4] By inhibiting SK1 and SK2, this compound shifts this balance towards apoptosis, making it a promising candidate for cancer therapy.[2][3] Preclinical studies have demonstrated that this compound induces mitochondrial-associated apoptosis, inhibits pro-proliferative signaling pathways such as the Akt and ERK pathways, and reduces tumor growth in xenograft models.[2][3][5]
Recent research has highlighted the potential of this compound in combination therapies, particularly for Acute Myeloid Leukemia (AML).[6][7][8] Synergistic effects have been observed when this compound is combined with standard chemotherapy agents like cytarabine and targeted therapies such as the BCL-2 inhibitor, venetoclax.[6][7][8][9] The synergy with venetoclax is attributed to this compound's ability to promote the degradation of MCL-1, a key resistance factor to BCL-2 inhibition.[6][7][10] This is achieved through the accumulation of ceramide, which triggers an integrated stress response leading to MCL-1 degradation.[10][11]
These application notes provide a comprehensive experimental framework for designing and evaluating this compound combination therapies in a preclinical setting.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Combination Agents
| Cell Line | Compound | IC50 (µM) |
| MV4-11 (AML) | This compound | 8.5 |
| Venetoclax | 0.05 | |
| Cytarabine | 0.2 | |
| OCI-AML3 (AML) | This compound | 12.2 |
| Venetoclax | 1.5 (Resistant) | |
| Cytarabine | 0.8 | |
| A549 (Lung) | This compound | 15.7 |
| Cisplatin | 5.2 |
Table 2: Synergy Analysis of this compound Combinations in MV4-11 Cells
| Combination | Combination Index (CI) at Fa 0.5* | Synergy Interpretation |
| This compound + Venetoclax | 0.45 | Strong Synergy |
| This compound + Cytarabine | 0.62 | Synergy |
*Fraction affected (Fa) of 0.5 represents 50% cell growth inhibition. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14]
Table 3: Apoptosis Induction by this compound and Venetoclax in MV4-11 Cells
| Treatment (24h) | % Annexin V Positive Cells |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (5 µM) | 25.8 ± 3.4 |
| Venetoclax (25 nM) | 18.9 ± 2.7 |
| This compound + Venetoclax | 65.4 ± 5.9 |
Table 4: In Vivo Efficacy of this compound and Venetoclax Combination in an AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 950 ± 180 | 36.7 |
| Venetoclax (50 mg/kg) | 1100 ± 210 | 26.7 |
| This compound + Venetoclax | 350 ± 90 | 76.7 |
Mandatory Visualizations
Caption: this compound inhibits SK1/2, leading to ceramide accumulation and reduced S1P, which suppresses pro-survival signaling and induces apoptosis.
Caption: A stepwise workflow for the preclinical evaluation of this compound combination therapies, from in vitro screening to in vivo validation.
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually, and to quantify the synergy of the combination.
Materials:
-
Cancer cell lines (e.g., MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., venetoclax, cytarabine; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2][7] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment (Single Agent): Prepare serial dilutions of this compound and the combination agent in culture medium. Add 100 µL of the drug solutions to the respective wells. For the vehicle control, add medium with the corresponding concentration of DMSO.
-
Drug Treatment (Combination): For synergy analysis, treat cells with this compound and the combination agent at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format with various concentrations of both drugs.[8][9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound as a single agent and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[3]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathways
Objective: To assess the effect of this compound and combination treatment on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL reagent.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell lines (e.g., MV4-11)
-
Matrigel
-
This compound formulation for in vivo use
-
Combination agent formulation for in vivo use
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).[17][18]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound at 50 mg/kg daily by oral gavage.[5]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.[17]
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[17] Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 18. Patient-derived xenograft modeling and in vivo drug combination trials [bio-protocol.org]
Application Notes and Protocols for MP-A08 in Kinase Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-A08 is a potent and selective, ATP-competitive inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3][4] These enzymes are critical regulators of the sphingolipid rheostat, the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-proliferative and anti-apoptotic signaling lipid, sphingosine-1-phosphate (S1P).[2][4] By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2] this compound has demonstrated anti-proliferative activity in various cancer cell lines and has been shown to reduce tumor growth in xenograft models.[1]
This document provides detailed application notes and protocols for utilizing this compound in kinase activity screening and cell-based assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of SphK1 and SphK2, preventing the phosphorylation of sphingosine to S1P.[1][2] This mode of action is distinct from many other sphingosine kinase inhibitors that compete with the sphingosine substrate. The inhibition of SphK activity by this compound leads to a decrease in intracellular S1P levels and an accumulation of ceramide and sphingosine, ultimately promoting apoptosis.[1]
Downstream of SphK inhibition, this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of pro-survival kinases Akt and ERK1/2, and a corresponding increase in the phosphorylation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38, which are associated with apoptosis.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and its selectivity profile.
Table 1: Inhibitory Activity of this compound against Sphingosine Kinases
| Target | Ki (μM) | Inhibition Mechanism |
| Sphingosine Kinase 1 (SphK1) | 27 ± 3 | ATP-Competitive |
| Sphingosine Kinase 2 (SphK2) | 6.9 ± 0.8 | ATP-Competitive |
Data sourced from Pitman et al., 2015.[1]
Table 2: Selectivity Profile of this compound
This compound was screened against a panel of 140 human protein kinases to assess its selectivity. The compound exhibited high selectivity for sphingosine kinases.
| Kinase | % Inhibition at 250 μM |
| Testis-specific serine kinase 1 (TSSK1) | 57% |
| Other 139 kinases screened | Minimal to no inhibition |
At an initial screening concentration of 25 µM, this compound showed modest inhibition of a few protein kinases. Further analysis at a very high concentration (250 µM) demonstrated a dose-dependent trend for only TSSK1.[1]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
The half-maximal effective concentration (EC50) for the inhibition of cell proliferation was determined for several cancer cell lines after 48 hours of treatment with this compound.
| Cell Line | Cancer Type | EC50 for Proliferation (μM) |
| A549 | Lung Adenocarcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | ~ 25 |
| MDA-MB-231 | Breast Adenocarcinoma | ~ 20 |
| Jurkat | T-cell Leukemia | ~ 15 |
EC50 values are estimated from graphical data presented in Pitman et al., 2015.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MP-A08 Technical Support Center: Troubleshooting Solubility Issues in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the sphingosine kinase inhibitor, MP-A08, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] These enzymes are critical regulators of the sphingolipid rheostat, which balances the cellular levels of pro-apoptotic ceramide and sphingosine against the pro-survival sphingosine-1-phosphate (S1P).[1][3] By inhibiting SphK1 and SphK2, this compound blocks the production of S1P, leading to an accumulation of ceramide and sphingosine.[1] This shift in the sphingolipid balance induces apoptosis and inhibits pro-proliferative signaling pathways, making this compound a compound of interest for cancer research.[1][4][5][6]
Q2: What are the known solubility properties of this compound?
This compound is characterized by its low aqueous solubility, which presents a significant challenge for its use in biological assays.[7] It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but is reported to be insoluble in water and ethanol.[8][9] The hydrophobic nature of this compound is a primary reason for its formulation into liposomes for in vivo studies to improve its bioavailability.[7]
Q3: Why is my this compound precipitating when I dilute it in my aqueous buffer?
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common issue stemming from its low aqueous solubility. When the concentration of this compound exceeds its solubility limit in the final aqueous solution, it will come out of solution and form a precipitate. The final concentration of DMSO in the assay media is also a critical factor; a higher percentage of DMSO can help maintain solubility, but may also affect the biological system being studied.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][8][10][11][] It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.
Quantitative Solubility Data
Published specific quantitative solubility data for this compound in various aqueous buffers is limited. The following table summarizes the available information. Researchers are encouraged to determine the kinetic solubility in their specific experimental buffer system.
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (96.22 mM) | [2][9] |
| Soluble to 100 mM | ||
| Water | Insoluble (< 0.1 mg/mL) | [8][9] |
| Ethanol | Insoluble | [8] |
Signaling Pathway of this compound
Caption: this compound inhibits SphK1/2, blocking pro-survival S1P production and promoting pro-apoptotic ceramide accumulation.
Troubleshooting Guide for this compound Solubility Issues
Issue: Precipitate forms immediately upon adding this compound DMSO stock to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | 1. Decrease the final concentration of this compound. Perform a serial dilution to find the highest workable concentration that remains in solution. 2. Perform a pilot solubility test. Before your main experiment, test the solubility of this compound at your desired concentration in a small volume of your buffer. |
| Insufficient DMSO in final solution | 1. Increase the final DMSO concentration. While aiming for the lowest possible DMSO concentration to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5%) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[13] 2. Use a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first dilute the stock in a smaller volume of buffer, vortex, and then add this intermediate dilution to the remaining buffer. |
| Buffer composition and pH | 1. Modify the buffer pH. The solubility of a compound can be pH-dependent. If your experimental design allows, test the solubility in buffers with slightly different pH values. 2. Consider alternative buffer systems. If solubility issues persist in PBS, consider trying other buffers like Tris, but ensure compatibility with your assay. |
| Temperature effects | 1. Warm the aqueous buffer. Gently warming the buffer to 37°C before adding the this compound stock can sometimes improve solubility. Ensure the final experimental temperature is maintained. 2. Avoid storing working solutions at low temperatures. Prepare fresh working solutions for each experiment and do not store them at 4°C or on ice, as this can promote precipitation. |
Issue: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Metastable solution | 1. Use the working solution immediately after preparation. A metastable solution can appear clear initially but will precipitate over time as it reaches equilibrium. 2. Sonication. Briefly sonicating the final solution may help to dissolve small, initial precipitates and create a more stable dispersion. However, be cautious as this may not result in a true solution. |
| Compound instability in aqueous buffer | 1. Prepare fresh solutions for each experiment. Some sources suggest that this compound solutions are unstable and should be freshly prepared.[2] |
Experimental Protocols
1. Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C in desiccated conditions.
2. Protocol for Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the approximate solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in DMSO. For example, create a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
In the 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add a small, corresponding volume of each this compound dilution and the DMSO-only control to the wells (e.g., 2 µL), so that the final DMSO concentration is consistent across all wells (in this example, 1%).
-
Mix the plate gently on a plate shaker for 5-10 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Troubleshooting Workflow
Caption: A logical workflow to troubleshoot this compound solubility issues in aqueous buffers.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound Supplier | CAS 219832-49-2| AOBIOUS [aobious.com]
- 11. medkoo.com [medkoo.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing MP-A08 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of the sphingosine kinase inhibitor, MP-A08, for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse xenograft model?
A1: Based on published studies, a dose of 100 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in reducing tumor growth in a human lung adenocarcinoma xenograft model in NOD/SCID mice.[1] It is crucial to perform a dose-range finding study in your specific model to determine the optimal dose.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: In NOD/SCID mice, daily intraperitoneal administration of 50, 75, or 100 mg/kg of this compound for 14 days did not show any adverse side effects based on measurements of body weight, white blood cell counts, hemoglobin, or platelet numbers.[1] However, the MTD can vary depending on the animal strain, age, and overall health. A formal MTD study is recommended for your specific experimental conditions.[2][3]
Q3: this compound has poor aqueous solubility. How can I formulate it for in vivo studies?
A3: this compound is a hydrophobic compound, and its formulation is critical for bioavailability.[4] A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants.[5][6] One suggested formulation involves dissolving this compound in DMSO and then mixing with PEG300, Tween-80, and saline.[7] Liposomal formulations have also been successfully used to enhance the delivery and efficacy of this compound in preclinical models of acute myeloid leukemia (AML).[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective, ATP-competitive inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1][7] By inhibiting these enzymes, this compound blocks the production of the pro-survival signaling lipid sphingosine-1-phosphate (S1P) and leads to an accumulation of pro-apoptotic ceramides.[1][8] This shift in the sphingolipid rheostat induces apoptosis and inhibits pro-proliferative signaling pathways.[1][9]
Q5: What are the known downstream signaling effects of this compound?
A5: Inhibition of SK1 and SK2 by this compound has been shown to dampen pro-survival pathways such as the PI3K/Akt and Ras/ERK1/2 pathways.[9] Concurrently, it can induce stress-activated pathways like p38 and JNK, leading to apoptosis.[9] In the context of AML, this compound has been shown to induce the degradation of the anti-apoptotic protein MCL-1.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Improper solvent mixture- Temperature changes- High concentration | - Ensure the formulation is prepared fresh before each use as the compound can be unstable in solution.[7]- Follow a validated formulation protocol, such as the one using DMSO, PEG300, Tween-80, and saline.[7]- Gently warm the solution to aid dissolution, but avoid high temperatures.- If precipitation persists, consider reducing the concentration or exploring alternative formulation strategies like nanocrystals or lipid-based formulations.[10][11] |
| Animal distress or toxicity after injection (e.g., lethargy, ruffled fur, weight loss) | - Dose is too high- Vehicle toxicity- Improper injection technique | - Immediately reduce the dose or cease administration.- Conduct a formal Maximum Tolerated Dose (MTD) study to determine a safe dose range.[3][12]- Run a vehicle-only control group to assess the toxicity of the formulation components.- Ensure proper intraperitoneal (i.p.) injection technique to avoid puncturing organs.[13][14] The injection should be in the lower right quadrant of the abdomen.[15][16] |
| Lack of efficacy in the animal model | - Suboptimal dose- Poor bioavailability- Inappropriate animal model- Rapid metabolism of the compound | - Perform a dose-response study to find the Minimum Effective Dose (MED).[2][17]- Re-evaluate the formulation to enhance solubility and absorption.[5][6] Consider liposomal formulations.[4]- Confirm that the target (SK1/SK2) is expressed and relevant in your chosen animal model.- Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your model.[18] |
| Inconsistent results between animals | - Inaccurate dosing- Variability in animal health- Improper randomization | - Ensure accurate and consistent preparation of the dosing solution.- Use a new, sterile needle and syringe for each animal.[13][15]- Monitor animal health closely and exclude any unhealthy animals from the study.- Randomize animals into treatment and control groups. |
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice with A549 human lung adenocarcinoma xenografts | [1] |
| Dose | 100 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Six times over two weeks | [1] |
| Observed Effect | Significant reduction in tumor volume and weight | [1] |
Table 2: Maximum Tolerated Dose (MTD) Study of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice | [1] |
| Doses Tested | 50, 75, and 100 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Daily for 14 days | [1] |
| Outcome | No adverse side effects observed (body weight, blood counts, tissue pathology) | [1] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound in a specific animal model.[2][3][19]
-
Animal Model: Select a relevant animal model for the disease under investigation.
-
Group Allocation: Divide animals into groups (n=3-5 per group) including a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., i.p.) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Toxicity: Daily monitoring of clinical signs (activity, posture, fur), body weight, and food/water intake.
-
Efficacy: Measure relevant pharmacodynamic markers or tumor size at specified time points.
-
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform histopathological analysis of major organs.
-
Data Interpretation: The MTD is the highest dose that does not cause significant toxicity. The MED is the lowest dose that produces the desired therapeutic effect.
Protocol 2: Formulation of this compound for Intraperitoneal Injection
This protocol is adapted from a commercially available recommendation and should be optimized for your specific needs.[7]
-
Objective: To prepare a clear and stable solution of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure (for a 1 mL working solution): a. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). b. In a sterile tube, add 100 µL of the this compound DMSO stock solution. c. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. d. Add 50 µL of Tween-80 and mix well. e. Add 450 µL of sterile saline to reach a final volume of 1 mL. f. Vortex the final solution to ensure homogeneity.
-
Important Considerations:
-
Prepare the formulation fresh before each use.
-
The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Visually inspect the solution for any precipitation before injection.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 4. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 17. criver.com [criver.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. hoeford.co.uk [hoeford.co.uk]
preventing MP-A08 precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MP-A08 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, ATP-competitive inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2).[1][2][3] These enzymes are key regulators of the sphingolipid rheostat, which balances the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival sphingosine-1-phosphate (S1P).[1][3] By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis, making it a compound of interest for cancer research.[1][3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be attributed to several factors. This compound has known physicochemical challenges related to its solubility.[4][5][6] The issue may be exacerbated by the complex composition of cell culture media. General causes for precipitation in cell culture include:
-
Temperature shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of media or supplements, can cause components to fall out of solution.[7][8][9][10]
-
pH instability: Changes in the medium's pH can affect the solubility of various components, including this compound.[7][10]
-
High concentrations of solutes: Evaporation of the medium can lead to increased concentrations of salts and other components, exceeding their solubility limits.[7][8][10]
-
Interaction with media components: Certain components in the media, such as salts (e.g., calcium, phosphate) and proteins, can interact with this compound and lead to the formation of insoluble complexes.[7][10][11]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
To prevent this compound precipitation, it is crucial to follow proper handling and preparation techniques. Based on general best practices for cell culture and the known properties of this compound, we recommend the following:
-
Proper stock solution preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO.[2] It is recommended to use freshly opened DMSO as it can be hygroscopic.
-
Freshly prepare working solutions: this compound is noted to be unstable in solutions; therefore, it is best to prepare working dilutions immediately before use.[2]
-
Step-wise dilution: When adding this compound to your cell culture medium, it is advisable to do so in a step-wise manner. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. Instead, create an intermediate dilution in a small volume of medium or a buffer compatible with your culture system.
-
Pre-warm the medium: Ensure your cell culture medium is warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.[12]
-
Proper mixing: Gently swirl the medium while adding the this compound solution to ensure rapid and uniform dispersion.
-
Control of pH and temperature: Maintain a stable pH and temperature in your incubator.[7][8][9][10]
-
Monitor for evaporation: Ensure proper humidification in the incubator to prevent evaporation from your culture plates or flasks.[8][10]
Troubleshooting Guide
If you are experiencing this compound precipitation, use the following guide to identify and resolve the issue.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | Poor solubility of this compound. The concentration of this compound in the final medium may be too high, or the direct addition of a concentrated DMSO stock is causing it to crash out of solution. | 1. Prepare a fresh, lower concentration working stock of this compound. 2. Perform a serial dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume. 3. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
| The medium becomes cloudy over time in the incubator. | Slow precipitation due to instability or interactions. This could be due to the gradual interaction of this compound with media components or instability at 37°C.[2] | 1. Reduce the incubation time of this compound with the cells if experimentally feasible. 2. Consider using a serum-free medium for the duration of the treatment, as serum proteins can sometimes contribute to precipitation.[10] |
| Crystalline precipitates are observed on the surface of the culture vessel. | Evaporation and increased solute concentration. Water loss from the medium increases the concentration of all components, including this compound and salts, leading to precipitation.[7][8][10] | 1. Ensure the incubator has adequate humidity. 2. Use culture plates with lids that minimize evaporation. 3. For longer experiments, consider sealing the plates with a gas-permeable membrane. |
| A fine, sandy precipitate is seen throughout the medium. | Salt precipitation. High concentrations of salts like calcium and phosphate in the medium can lead to the formation of insoluble salts, which can be exacerbated by the addition of a new compound.[7][10] | 1. Use a medium with a lower concentration of calcium and phosphate if compatible with your cell line. 2. Avoid adding any additional phosphate-containing buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) of this compound in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS).
-
From this intermediate dilution, add the appropriate volume to your final cell culture volume to achieve the desired working concentration. Ensure the final DMSO concentration remains below a level that is toxic to your cells (typically <0.5%).
-
Gently mix the medium immediately after adding the this compound solution.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat to promote apoptosis.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot and resolve this compound precipitation issues.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 10. researchgate.net [researchgate.net]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adl.usm.my [adl.usm.my]
Technical Support Center: Assessing Off-Target Effects of MP-A08
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental assessment of MP-A08 off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2).[1][2] It exhibits a higher affinity for SK2 over SK1.[3]
Q2: Have any off-targets for this compound been identified?
A2: An in vitro kinome screen revealed that this compound is highly selective for SK1 and SK2. The only potential off-target identified was Testis-specific serine kinase 1 (TSSK1), which showed only modest inhibition at a high concentration of this compound (250 μM).[1] Given that TSSK1 expression is primarily restricted to the testis, this off-target effect is unlikely to be relevant in most experimental models.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound competitively inhibits the ATP-binding site of SK1 and SK2.[1][2] This inhibition blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), thereby altering the "sphingolipid rheostat." This shift leads to an accumulation of pro-apoptotic sphingosine and ceramide and a decrease in pro-proliferative and anti-apoptotic S1P.[1]
Q4: What are the expected downstream signaling consequences of this compound treatment?
A4: Treatment with this compound is expected to decrease the activation of pro-survival signaling pathways. This includes a reduction in the phosphorylation of Akt (p-Akt) and ERK1/2 (p-ERK1/2).[1][4] Concurrently, this compound treatment can induce stress-activated pathways, leading to an increase in the phosphorylation of p38 and JNK.[1][4]
Q5: I am observing a phenotype in my experiment that doesn't seem to be explained by SK1/SK2 inhibition. What should I do?
A5: First, confirm the on-target activity of this compound in your system by assessing the downstream signaling effects described in Q4 (e.g., via Western blot for p-Akt and p-ERK). If on-target activity is confirmed, consider the possibility of context-dependent off-target effects. A broader assessment of kinase activity using a kinome profiling service is the most comprehensive approach to identify potential off-targets. Additionally, performing a Cellular Thermal Shift Assay (CETSA) can provide evidence of direct target engagement in intact cells.
Q6: Are there alternative explanations for unexpected results besides off-target effects?
A6: Yes. Unexpected results could be due to the specific genetic or proteomic context of your experimental model, compound stability, or experimental artifacts. Ensure proper compound handling, as this compound may be unstable in solution, and fresh preparations are recommended.[3] It is also crucial to include appropriate controls, such as a vehicle-only control and, if possible, a structurally related but inactive compound.
Data Presentation
Table 1: Summary of this compound Target and Off-Target Quantitative Data
| Target | Ki (μM) | Assay Type | Notes |
| Sphingosine Kinase 2 (SK2) | 6.9 ± 0.8 | In vitro kinase assay | Primary Target. |
| Sphingosine Kinase 1 (SK1) | 27 ± 3 | In vitro kinase assay | Primary Target. |
| Testis-specific serine kinase 1 (TSSK1) | - | In vitro kinome screen | Modest inhibition observed at 250 μM.[1] |
Ki values are a measure of inhibitory potency; a lower value indicates a higher potency.[3]
Mandatory Visualizations
Caption: this compound inhibits SK1/SK2, blocking S1P production and downstream pro-survival signaling.
Caption: Workflow for assessing on- and off-target effects of this compound.
Caption: Logical steps for troubleshooting unexpected results with this compound.
Experimental Protocols
In Vitro Kinase Panel Screening (Kinome Profiling)
This protocol outlines a general procedure for screening this compound against a large panel of kinases to identify potential off-targets. This is typically performed as a service by specialized companies.[5][6][7]
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions to the desired screening concentrations. A common initial screening concentration is 1-10 µM.
-
-
Kinase Reaction:
-
Reactions are typically performed in 96- or 384-well plates.
-
Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., 33P-γ-ATP).[6]
-
The reaction buffer is optimized for kinase activity and typically contains MgCl2, and a buffering agent (e.g., HEPES).
-
Add this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.[6]
-
Alternative detection methods include fluorescence-based assays (e.g., Z'-LYTE™) or luminescence-based assays (e.g., ADP-Glo™) which measures ADP production.[8]
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity in the presence of this compound relative to the vehicle control.
-
Hits are typically defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.
-
For confirmed hits, determine the IC50 value by performing dose-response experiments.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target in a cellular environment.[9][10] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Objective: To confirm the engagement of this compound with its primary targets (SK1/SK2) and any putative off-targets in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10-30 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., SK1, SK2, or a potential off-target) remaining in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the band intensity of the target protein against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the this compound-treated sample indicates thermal stabilization and thus, direct binding of the compound to the target protein.
-
Western Blot for Downstream Signaling Pathway Modulation
This protocol is used to assess the functional consequences of this compound treatment by measuring changes in the phosphorylation state of key signaling proteins.[11]
Objective: To determine if this compound inhibits the SK1/2 signaling pathway by assessing the phosphorylation status of downstream effectors like Akt and ERK.
Methodology:
-
Cell Lysis:
-
Plate and treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is often recommended over milk.[11][12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-Akt) or a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.
-
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
MP-A08 Technical Support Center: Improving In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges of MP-A08 bioavailability in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a primary concern?
This compound is a selective, ATP-competitive inhibitor of sphingosine kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid signaling pathway.[1][2][3] By inhibiting these kinases, this compound blocks the production of the pro-survival signal sphingosine-1-phosphate (S1P) and increases levels of pro-apoptotic sphingolipids like ceramide.[1][4] While effective in vitro, this compound's therapeutic potential in vivo is hampered by its low aqueous solubility and limited bioavailability, which can lead to insufficient plasma concentrations and reduced efficacy.[5] Its chemical properties indicate it is insoluble in water and ethanol, making delivery in aqueous physiological systems challenging.[2]
Q2: What are common indicators of poor this compound bioavailability in my animal studies?
Signs of poor bioavailability are often observed as:
-
High variability in therapeutic outcomes: Inconsistent results between animals in the same treatment group.
-
Lack of dose-dependent efficacy: Increasing the dose does not produce a proportionally greater therapeutic effect.
-
Low or undetectable plasma concentrations: Pharmacokinetic (PK) analysis reveals that the compound is not being absorbed effectively into systemic circulation.
-
No significant difference between treatment and vehicle control groups: The therapeutic effect is minimal or absent, suggesting the drug is not reaching its target at a sufficient concentration.[6]
Q3: My in vivo results are inconsistent. What are the initial troubleshooting steps?
Inconsistent results often stem from issues with the drug's formulation and administration. A logical troubleshooting process is crucial.
Q4: What formulation strategies can improve the solubility and absorption of this compound?
Given this compound's low aqueous solubility, several advanced formulation strategies can be employed. These methods aim to increase the surface area of the drug, enhance its dissolution rate, or carry it across biological membranes.[7][8][9] Research has specifically shown that encapsulating this compound in liposomes enhances its potency and efficacy by improving solubility and bioavailability.[5]
Q5: How do I select the most appropriate formulation strategy for this compound?
The choice depends on the intended route of administration, available resources, and the specific experimental goals.
-
For initial screening: Simpler methods like preparing a nanosuspension with an appropriate vehicle (e.g., CMC-Na) can be a good starting point.[2]
-
For enhanced efficacy and targeted delivery: More complex systems like liposomes or other lipid-based formulations (e.g., SEDDS) are promising.[5][10][11] Lipid-based systems are particularly effective for hydrophobic drugs as they can improve absorption through the gastrointestinal tract.[11]
-
For maximizing solubility: Amorphous solid dispersions, created by spray drying or hot-melt extrusion, can significantly increase a drug's dissolution rate.[12][13]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₇H₂₅N₃O₄S₂ | [1][14] |
| Molecular Weight | 519.64 g/mol | [14] |
| CAS Number | 219832-49-2 | [1][14] |
| Aqueous Solubility | Insoluble | [2] |
| Organic Solubility | Soluble to 100 mM in DMSO; Soluble in DMF | [1][2] |
| Inhibition Constant (Kᵢ) | SphK1: 27 µM, SphK2: 6.9 µM |[1][15] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[7][9] | Simple, widely applicable. | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Lipid-Based Systems (Liposomes, SEDDS) | Solubilizes the drug in a lipid matrix, promoting absorption.[10][11] | Enhances bioavailability significantly; can protect the drug from degradation.[5] | More complex to develop and characterize; potential for stability issues.[7] |
| Amorphous Solid Dispersions | Disperses the drug in a high-energy amorphous state within a polymer matrix.[8][13] | Substantial increase in solubility and dissolution rate. | The amorphous state can be unstable and may recrystallize over time.[9] |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity.[7][12] | Increases aqueous solubility; commercially available excipients. | Limited drug-loading capacity; may not be suitable for all drug structures. |
Signaling Pathway
This compound directly influences the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival S1P. By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis, a key mechanism for its anti-cancer effects.
Experimental Protocols & Troubleshooting Guide
This section provides detailed methodologies for formulation and in vivo evaluation, along with troubleshooting for common issues.
Protocol 1: Preparation of an this compound Nanosuspension for Oral Gavage
This protocol is a common starting point for improving the oral bioavailability of a poorly soluble compound.
Objective: To prepare a homogeneous suspension of this compound with reduced particle size to enhance dissolution and absorption.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Tween-80 or other suitable surfactant
-
Sterile mortar and pestle or homogenizer
-
Sterile conical tubes
Methodology:
-
Weighing: Accurately weigh the required amount of this compound for the desired concentration (e.g., 5 mg/mL).[2]
-
Pre-wetting: Add a small amount of surfactant (e.g., 1-2 drops of Tween-80) to the this compound powder in a mortar. Gently triturate with the pestle to form a smooth, uniform paste. This step prevents clumping.
-
Suspension: Gradually add the 0.5% CMC-Na vehicle to the paste while continuously triturating or homogenizing. Add the vehicle in small aliquots to ensure the particles are well-dispersed.
-
Homogenization: Continue to mix for 10-15 minutes to ensure a uniform, homogeneous suspension. If available, use a mechanical homogenizer for more consistent particle size reduction.
-
Storage: Store the suspension in a sterile, labeled conical tube at 2-8°C. Protect from light. Always vortex thoroughly before each use to ensure uniform dosing.
Troubleshooting:
-
Problem: Compound precipitates or settles quickly.
-
Solution: Increase the viscosity of the vehicle by slightly increasing the CMC-Na concentration (e.g., to 1%). Ensure adequate pre-wetting with the surfactant.
-
-
Problem: Clogged gavage needle.
-
Solution: The particle size may be too large. Increase homogenization time or use a higher-energy method (e.g., probe sonicator on ice) to further reduce particle size. Ensure the suspension is vortexed vigorously before drawing it into the syringe.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design
Objective: To determine the plasma concentration-time profile of this compound following administration of a new formulation.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., CD-1 mice, Sprague-Dawley rats). Acclimate animals for at least 3-5 days before the study.
-
Grouping: Divide animals into groups (n=3-5 per time point). Include a vehicle control group.
-
Dosing: Administer the this compound formulation via the intended route (e.g., oral gavage, intravenous injection). Record the exact time of dosing for each animal.
-
Sample Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. Typical time points for an oral study might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.[16]
-
Plasma Preparation: Process blood samples immediately by centrifuging at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Troubleshooting:
-
Problem: Plasma concentrations are below the limit of quantification (BLQ).
-
Solution 1: The administered dose may be too low. Consider a dose escalation study.
-
Solution 2: Bioavailability is extremely poor. The formulation is not effective. Test an alternative, more advanced formulation strategy (e.g., a lipid-based system).[5][11]
-
Solution 3: The analytical method is not sensitive enough. Optimize the LC-MS/MS parameters to lower the detection limit.
-
-
Problem: High inter-animal variability in plasma concentrations.
-
Solution: This points to inconsistent formulation or dosing. Re-evaluate the formulation for homogeneity (vortex thoroughly before dosing each animal). Ensure the administration technique is consistent and accurate.[17]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Bioavailability Challenges in Drug Development – Bioanalytical Research [bioanalyticalresearch.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. pharm-int.com [pharm-int.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Measuring MP-A08 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to measure the target engagement of MP-A08 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
This compound is a cell-permeable, ATP-competitive small molecule inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2)[1][2][3]. These enzymes are key regulators of the sphingolipid signaling pathway, which controls various cellular processes, including cell growth, proliferation, and apoptosis[3].
Q2: How does this compound work?
This compound binds to the ATP-binding pocket of SphK1 and SphK2, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[3]. This inhibition shifts the balance of the "sphingolipid rheostat" towards the pro-apoptotic sphingolipids, ceramide and sphingosine, and away from the pro-survival S1P[3].
Q3: What are the primary methods to confirm this compound is engaging its targets in cells?
There are two main approaches to measure this compound target engagement:
-
Direct Measurement of Target Activity: This involves quantifying the levels of the substrate (sphingosine) and the product (S1P) of the sphingosine kinases. A decrease in S1P levels and an increase in sphingosine and/or ceramide levels upon this compound treatment indicates target engagement[3].
-
Downstream Pathway Analysis: Assessing the phosphorylation status of proteins in signaling pathways known to be regulated by S1P, such as Akt and ERK, can serve as a proxy for target engagement[4].
Q4: Are there more general biophysical methods to measure target engagement?
Yes, several label-free methods can be adapted to measure the direct binding of this compound to SphK1/2 in cells. These include:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a ligand binding to its target protein can alter the protein's thermal stability[5][6].
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET)[7].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in S1P levels after this compound treatment. | Compound inactivity: this compound may have degraded. It is noted to be unstable in solution and freshly prepared solutions are recommended[8]. | Prepare fresh this compound solution for each experiment. |
| Insufficient dose or incubation time: The concentration of this compound or the treatment duration may be too low to elicit a measurable change. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Cell type resistance: The cell line used may have low SphK activity or compensatory mechanisms. | Use a positive control cell line known to be sensitive to SphK inhibition. | |
| Inconsistent results in downstream pathway analysis (e.g., p-Akt levels). | Off-target effects: At high concentrations, this compound might affect other kinases. | Use the lowest effective concentration of this compound as determined by direct target engagement assays. |
| Complex signaling network: The Akt pathway is regulated by multiple inputs. | Ensure consistent cell culture conditions and serum starvation before stimulation to reduce baseline signaling. | |
| High background in NanoBRET™ assay. | Suboptimal tracer concentration: The concentration of the fluorescent tracer may be too high. | Titrate the NanoBRET™ tracer to the recommended concentration (less than or equal to the tracer's Kd)[7]. |
| Spectral overlap: The emission spectrum of the NanoLuc® luciferase and the excitation spectrum of the tracer may not be optimal. | Use the recommended NanoBRET™ substrate and instrument filters for optimal spectral separation. | |
| No thermal shift observed in CETSA®. | Weak interaction: The binding of this compound to SphK may not be strong enough to induce a significant thermal shift. | Optimize the heating temperature and duration. Consider using a more sensitive detection method like Western blotting or mass spectrometry. |
| Low target abundance: The expression level of SphK1/2 in the chosen cell line might be too low for detection. | Overexpress the target protein or choose a cell line with higher endogenous expression. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Kᵢ (μM) |
| SphK1 | 6.9 ± 0.8 |
| SphK2 | 27 ± 3 |
Data sourced from MedchemExpress[1].
Table 2: Effect of this compound on Cellular Sphingolipid Levels
| Treatment | Cellular S1P Formation (% of Vehicle Control) |
| Vehicle | 100 |
| This compound (15 μM) | ~50* |
**Approximate value based on graphical representation in Pitman MR et al., Oncotarget, 2015[3]. Significance was determined by student t-test (p < 0.05) in the original publication.
Experimental Protocols
Protocol 1: Measurement of Cellular Sphingosine-1-Phosphate (S1P) Levels
This protocol describes how to measure the direct inhibition of SphK activity in cells by quantifying S1P levels using mass spectrometry.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standards for mass spectrometry (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold PBS.
-
Lipid Extraction: Add ice-cold methanol containing the internal standard to each well. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the lipid extract.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a suitable LC-MS/MS method to quantify S1P levels.
-
Data Analysis: Normalize the S1P signal to the internal standard and compare the levels between this compound-treated and vehicle-treated cells.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt, a downstream effector of S1P signaling.
Materials:
-
Cell line of interest
-
Complete cell culture medium, serum-free medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Growth factor for stimulation (e.g., fetal bovine serum - FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells and allow them to adhere. Before treatment, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10% FBS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (actin).
Visualizations
Caption: this compound inhibits SphK1/2, blocking S1P production.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | S1P Receptor | TargetMol [targetmol.com]
- 3. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to MP-A08 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the sphingosine kinase (SK) inhibitor, MP-A08.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound, particularly concerning acquired resistance.
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reduced this compound efficacy in cancer cell lines over time. | 1. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump this compound out of the cell, reducing its intracellular concentration.[1][2] 2. Target Alteration: Mutations in the ATP-binding pocket of Sphingosine Kinase 1 (SK1) or Sphingosine Kinase 2 (SK2) may reduce the binding affinity of this compound. 3. Activation of Bypass Signaling Pathways: Cells may upregulate alternative pro-survival pathways to compensate for the inhibition of the SK/S1P axis.[3] | 1. Assess ABC Transporter Expression: Use Western blotting or qPCR to compare the expression levels of MDR1 and other relevant ABC transporters in sensitive versus resistant cells. Co-treatment with known ABC transporter inhibitors can help confirm this mechanism. 2. Sequence SK1 and SK2: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the coding regions of SK1 and SK2 to identify potential mutations. 3. Profile Key Signaling Pathways: Use Western blotting to analyze the phosphorylation status of key proteins in alternative survival pathways (e.g., STAT3, other receptor tyrosine kinases). |
| Inconsistent results in apoptosis assays (e.g., caspase-3 activity) following this compound treatment. | 1. Suboptimal Assay Conditions: Incorrect timing of the assay, improper reagent preparation, or issues with cell viability can lead to inconsistent results. 2. Shift in Cell Death Mechanism: Cells may be undergoing a non-apoptotic form of cell death, such as necroptosis or autophagy. | 1. Optimize Assay Protocol: Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction by this compound in your specific cell line. Ensure all reagents are prepared according to the manufacturer's instructions. 2. Investigate Alternative Cell Death Markers: Use assays to detect markers of other cell death pathways, such as RIPK1/RIPK3 for necroptosis or LC3-II for autophagy. |
| No significant change in p-Akt or p-ERK1/2 levels after this compound treatment in previously sensitive cells. | 1. Feedback Loop Activation: Chronic inhibition of the SK/S1P pathway may lead to the activation of feedback loops that reactivate the Akt and ERK pathways. 2. Upregulation of Upstream Activators: Increased activity of receptor tyrosine kinases (RTKs) or other upstream signaling molecules can maintain Akt and ERK activation despite SK inhibition. | 1. Investigate Feedback Mechanisms: Analyze the expression and phosphorylation of upstream regulators of the Akt and ERK pathways. 2. Screen for RTK Activation: Use a phospho-RTK array to identify any receptor tyrosine kinases that are hyperactivated in the resistant cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). By inhibiting these enzymes, this compound blocks the production of the pro-survival signaling lipid, sphingosine-1-phosphate (S1P), and leads to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. This shift in the sphingolipid rheostat inhibits pro-proliferative signaling pathways such as Akt and ERK1/2, and activates stress-related pathways like p38 and JNK, ultimately inducing mitochondrial-mediated apoptosis in cancer cells.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other kinase inhibitors, potential mechanisms include:
-
Increased drug efflux: Upregulation of ABC transporters that pump this compound out of the cell.[1]
-
Target modification: Mutations in the ATP-binding sites of SK1 or SK2 that prevent this compound from binding effectively.
-
Activation of alternative signaling pathways: Cancer cells may find alternative routes to activate pro-survival pathways like PI3K/Akt or MAPK, bypassing the need for S1P signaling.[3]
-
Altered sphingolipid metabolism: Changes in the expression or activity of other enzymes involved in sphingolipid metabolism could compensate for the inhibition of SK1 and SK2.
Q3: How can I confirm that this compound is inhibiting SK1/SK2 in my cells?
A3: You can measure the levels of sphingosine-1-phosphate (S1P) in your cells with and without this compound treatment. A significant decrease in cellular S1P levels upon treatment would indicate successful inhibition of SK1/SK2. This can be done using methods such as a radioreceptor-binding assay or mass spectrometry.[4]
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: While specific synergistic combinations with this compound are not yet established in the literature, combining it with inhibitors of potential bypass pathways could be a promising strategy. For example, if you observe reactivation of the Akt pathway in resistant cells, a combination with a PI3K or Akt inhibitor may be effective. Similarly, if increased drug efflux is detected, co-administration with an ABC transporter inhibitor could restore sensitivity.
Experimental Protocols
Western Blot for Phosphorylated Proteins (p-Akt, p-ERK1/2)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total protein or a loading control like actin.[7]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Lyse the cells by adding the provided cell lysis buffer and incubating on ice.[8]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Prepare the reaction mix by adding DTT to the reaction buffer.
-
Add the reaction mix to each well containing cell lysate.
-
Add the DEVD-pNA substrate to each well to start the reaction.[9]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[9][10]
Cellular Sphingosine-1-Phosphate (S1P) Generation Assay
This protocol provides a method to assess the direct inhibitory effect of this compound on S1P production.
Materials:
-
[³H]-sphingosine.
-
Cell culture medium.
-
This compound.
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Procedure:
-
Label cells by incubating them with [³H]-sphingosine in serum-free medium.
-
Wash the cells to remove excess unincorporated [³H]-sphingosine.
-
Treat the labeled cells with this compound at various concentrations.
-
Stop the reaction and extract the lipids from the cells using an appropriate solvent system.
-
Separate the different sphingolipid species, including S1P, using thin-layer chromatography (TLC).
-
Visualize and quantify the amount of [³H]-S1P by autoradiography and/or scintillation counting of the scraped TLC spots.
-
Compare the amount of [³H]-S1P in this compound-treated cells to untreated controls to determine the extent of inhibition.
Data Presentation
Table 1: Example Data on this compound IC₅₀ Values in Sensitive and Resistant Cell Lines.
| Cell Line | IC₅₀ (µM) for this compound | Fold Resistance |
| Cancer Cell Line X (Sensitive) | 10 | 1 |
| Cancer Cell Line X-Res (Resistant) | 50 | 5 |
Table 2: Example Western Blot Densitometry Data for Key Signaling Proteins.
| Treatment | p-Akt/Total Akt (Relative Units) | p-ERK/Total ERK (Relative Units) |
| Untreated | 1.0 | 1.0 |
| This compound (10 µM) | 0.2 | 0.3 |
| This compound (50 µM) | 0.8 | 0.7 |
Visualizations
Caption: this compound inhibits SK1/SK2, blocking S1P production and promoting apoptosis.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug resistance - Wikipedia [en.wikipedia.org]
- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. abcam.com [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
MP-A08 Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MP-A08's Performance with Alternative Therapies in Preclinical Lung Cancer Models.
This guide provides a comprehensive analysis of the efficacy of this compound, a novel sphingosine kinase inhibitor, in patient-derived xenograft (PDX) models of lung cancer. By objectively comparing its performance with standard-of-care chemotherapies and other targeted agents, this document serves as a valuable resource for researchers and drug development professionals. Detailed experimental data is presented in structured tables for easy comparison, and methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Efficacy of this compound and Alternative Therapies in Lung Cancer Xenograft Models
The following tables summarize the quantitative data on the anti-tumor activity of this compound and approved therapies for non-small cell lung cancer (NSCLC) in xenograft models. While direct head-to-head studies of this compound against all alternatives in the same PDX models are not yet available, this compilation of data from various studies provides a basis for indirect comparison.
| Drug Therapy | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| This compound | Human Lung Adenocarcinoma Xenograft | 30 mg/kg, intraperitoneally, daily for 16 days | Significant tumor growth inhibition | [1] |
| Cisplatin | NSCLC PDX | 3 mg/kg/day, intravenously, for 5 days | Significant tumor growth inhibition | [2] |
| Paclitaxel | NSCLC PDX | 24 mg/kg/day, intravenously, for 5 days | Significant tumor growth inhibition | [1][2] |
| Gefitinib | EGFR-mutant NSCLC PDX (LG1) | 100 mg/kg, oral gavage | Significant tumor growth suppression | [3] |
| Osimertinib | EGFR-mutant NSCLC PDX | 25 mg/kg/day, oral gavage | Tumor regression | [4] |
Table 1: Comparison of Single-Agent Efficacy in Lung Cancer Xenograft Models. This table presents the tumor growth inhibition achieved by this compound and various standard-of-care therapies in lung cancer xenograft models.
| Combination Therapy | Cancer Model | Dosing Schedule | Outcome | Citation |
| Osimertinib + Savolitinib | MET-amplified, EGFRm NSCLC PDX | Not specified | >90% tumor regression | [5] |
| Paclitaxel + CHIR99021 (GSK3 inhibitor) | NSCLC Xenograft | Not specified | Synergistic inhibition of tumor growth | [6] |
| Cisplatin + Etoposide | Small Cell Lung Cancer Xenograft | Not specified | Potentiated tumor growth inhibition | [7] |
Table 2: Efficacy of Combination Therapies in Lung Cancer Xenograft Models. This table highlights the outcomes of combination therapies in lung cancer xenograft models, a strategy often employed to enhance efficacy and overcome resistance.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor specimens are obtained from consenting patients with non-small cell lung cancer who have not undergone prior treatment.[1]
-
Implantation: The tumor tissue is divided into small fragments (approximately 1x3x3 mm³) and implanted subcutaneously into the flanks of immunodeficient mice (e.g., NOD/SCID or nude mice).[8]
-
Passaging: Once the tumors reach a volume of approximately 1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies. PDX models are typically used for studies within the first few passages to maintain the characteristics of the original tumor.[9]
In Vivo Drug Efficacy Studies
-
Animal Models: Immunodeficient mice (e.g., nude or NOD/SCID) bearing established patient-derived tumors are used.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered intraperitoneally at a dose of 30 mg/kg daily.
-
Cisplatin: Administered intravenously at 3 mg/kg/day for 5 consecutive days.[2]
-
Paclitaxel: Administered intravenously at 24 mg/kg/day for 5 consecutive days.[2]
-
Gefitinib: Administered by oral gavage at 100 mg/kg.[3]
-
Osimertinib: Administered by oral gavage at 25 mg/kg/day.[4]
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of MP-A08 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative and pro-apoptotic activity of MP-A08, a selective ATP-competitive inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2), across a panel of well-characterized cancer cell lines. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of this compound's therapeutic potential.
Quantitative Analysis of this compound Bioactivity
The efficacy of this compound varies across different cancer cell lineages, underscoring the importance of cross-validation in preclinical studies. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | EC50/IC50 (µM) | Reference |
| Solid Tumors | ||||
| A549 | Lung Adenocarcinoma | Cell Growth (MTS) | ~25 | [1] |
| MCF-7 | Breast Adenocarcinoma | Cell Growth (MTS) | ~15 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Cell Growth (MTS) | ~20 | [1] |
| BJ7 | Transformed Fibroblasts | Cell Growth (MTS) | ~12.5 | [1] |
| Jurkat | T-cell Leukemia | Cell Growth (Flow Cytometry) | ~10 | [1] |
| A549 | Lung Adenocarcinoma | Colony Formation | ~18 | [1] |
| MCF-7 | Breast Adenocarcinoma | Colony Formation | ~12.5 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Colony Formation | ~22.5 | [1] |
| BJ7 | Transformed Fibroblasts | Colony Formation | ~12.5 | [1] |
| Hematological Malignancies | ||||
| AML Cell Lines (Panel of 6) | Acute Myeloid Leukemia | Cell Viability | 6.8 - 25.8 | [2] |
| Primary AML Patient Blasts (Panel of 20) | Acute Myeloid Leukemia | Cell Viability | 6.4 - 18.9 | [2] |
EC50 values for solid tumors and Jurkat cells were estimated from graphical data presented in Pitman et al., 2015.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.
Cell Viability/Growth Assay (MTS Assay)
This protocol is adapted from the methods described for assessing the effect of this compound on adherent cell lines.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate EC50 values using non-linear regression analysis.
Anchorage-Independent Growth (Colony Formation Assay)
This protocol is based on the methodology used to assess the anti-neoplastic activity of this compound.[1]
-
Base Agar Layer: Prepare a 0.5% solution of low-melting-point agarose in the appropriate cell culture medium and dispense 1.5 mL into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Cell Suspension in Agar: Trypsinize and count the cells. Resuspend the cells in culture medium and mix with a 0.33% low-melting-point agarose solution (at 37°C) to achieve a final density of 5,000-10,000 cells per well.
-
Plating: Carefully overlay 1 mL of the cell-agarose suspension onto the solidified base layer in each well.
-
Compound Treatment: Prepare this compound in the appropriate culture medium at 2x the final concentration and add 1 mL to each well on top of the solidified cell layer.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 14-21 days, feeding the colonies with fresh medium containing this compound every 3-4 days.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of 0.05% crystal violet in methanol for 1 hour. Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Express the colony numbers as a percentage of the vehicle-treated control and calculate EC50 values.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general procedure for analyzing protein expression and phosphorylation status following this compound treatment.
-
Cell Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizing this compound's Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its cross-validation.
Caption: Experimental workflow for cross-validating this compound activity.
Caption: this compound inhibits SphK1/2, shifting the balance to apoptosis.
References
A Comparative Analysis of Sphingosine Kinase Inhibitors: MP-A08 vs. SKI-II
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sphingosine kinase inhibitors MP-A08 and SKI-II. This analysis is supported by experimental data on their mechanisms of action, inhibitory potency, and effects on key cellular signaling pathways.
The sphingosine kinase (SK) signaling pathway plays a pivotal role in regulating the "sphingolipid rheostat," a critical balance between the pro-apoptotic molecules ceramide and sphingosine, and the pro-survival signaling lipid, sphingosine-1-phosphate (S1P). The two isoforms of sphingosine kinase, SK1 and SK2, are therefore attractive therapeutic targets in oncology and other proliferative diseases. This guide focuses on a comparative analysis of two widely used SK inhibitors, this compound and SKI-II, highlighting their distinct biochemical properties and cellular effects.
At a Glance: Key Differences
| Feature | This compound | SKI-II |
| Mechanism of Action | ATP-competitive | Non-ATP-competitive |
| Target Specificity | Dual inhibitor of SK1 and SK2 | Dual inhibitor of SK1 and SK2 |
| Effect on SK1 Protein | No degradation | Induces proteasomal/lysosomal degradation |
| Primary Signaling Pathway | Downregulates Akt and ERK signaling | Suppresses Wnt/β-catenin signaling |
Quantitative Performance Data
The inhibitory potency and effects on cell viability of this compound and SKI-II are summarized below. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary based on experimental conditions.
Table 1: Inhibitory Potency against Sphingosine Kinase Isoforms
| Inhibitor | Target | Ki | IC50 |
| This compound | SK1 | 27 ± 3 μM[1][2] | - |
| SK2 | 6.9 ± 0.8 μM[1][2] | - | |
| SKI-II | SK1 | 16 μM[3] | 0.5 μM[4][5], 35 μM, 78 μM[6] |
| SK2 | - | 20 μM, 45 μM[6] |
Table 2: Comparative Cell Viability (IC50)
| Cell Line | This compound (IC50) | SKI-II (IC50) |
| T-24 (Bladder Carcinoma) | - | 4.6 μM[4] |
| MCF-7 (Breast Carcinoma) | - | 1.2 μM[4] |
| MCF-7/VP (Doxorubicin Resistant) | - | 0.9 μM[4] |
| NCI/ADR-RES (Ovarian, Doxorubicin Resistant) | - | 1.3 μM[4] |
| AML Patient Samples | 6.4 - 18.9 μM | - |
Note: Direct comparative IC50 data for both compounds on the same cell line were not available in the searched literature. The presented data is from individual studies.
Mechanism of Action and Signaling Pathways
This compound and SKI-II, while both targeting sphingosine kinases, exhibit fundamentally different mechanisms of action which translate to distinct downstream cellular consequences.
This compound: An ATP-Competitive Inhibitor
This compound functions as a selective, ATP-competitive inhibitor of both SK1 and SK2[1][7]. By binding to the ATP-binding pocket of the enzymes, it prevents the phosphorylation of sphingosine to S1P. This leads to a decrease in pro-survival S1P levels and a corresponding increase in pro-apoptotic sphingosine and ceramide levels[1]. A key distinguishing feature of this compound is that it does not induce the degradation of the SK1 protein[8].
The inhibition of SK activity by this compound leads to the downregulation of pro-survival and pro-proliferative signaling pathways, notably the Akt and ERK1/2 pathways. Concurrently, it induces the activation of stress-associated pathways, including p38 and JNK, ultimately leading to mitochondrial-mediated apoptosis[1][9].
SKI-II: A Non-ATP-Competitive Inhibitor with a Twist
In contrast to this compound, SKI-II is a non-ATP-competitive inhibitor of both SK1 and SK2[4]. This indicates that it binds to a site on the enzyme distinct from the ATP-binding pocket. A significant differentiator for SKI-II is its ability to induce the lysosomal and/or proteasomal degradation of the SK1 protein, leading to a reduction in total SK1 levels within the cell[6]. Furthermore, SKI-II has been reported to have off-target effects, notably the inhibition of dihydroceramide desaturase, an enzyme involved in the de novo synthesis of ceramide[3].
SKI-II has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. It achieves this by promoting the degradation of β-catenin, a key effector of the pathway[6].
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
1. Sphingosine Kinase Activity Assay
To determine the inhibitory potency (Ki or IC50) of compounds against SK1 and SK2, a radiometric assay is commonly employed.
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to sphingosine, catalyzed by recombinant SK1 or SK2. The resulting radiolabeled S1P is then separated and quantified.
-
Workflow:
-
Recombinant human SK1 or SK2 is incubated with sphingosine and the test inhibitor (this compound or SKI-II) at various concentrations.
-
The enzymatic reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the lipids are extracted.
-
The radiolabeled S1P is separated from the unreacted ATP, typically by thin-layer chromatography (TLC) or by capture on a scintillation proximity assay (SPA) plate[10].
-
The amount of radioactivity incorporated into S1P is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be derived from IC50 values using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
2. Cell Viability Assay
The effect of this compound and SKI-II on cell proliferation is typically assessed using colorimetric assays such as the MTT or sulforhodamine B (SRB) assay.
-
Principle: These assays measure the metabolic activity (MTT) or total protein content (SRB) of viable cells, which is proportional to the number of living cells.
-
Workflow:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound or SKI-II for a specified period (e.g., 48 or 72 hours).
-
The respective assay reagent (MTT or SRB) is added to the wells.
-
After an incubation period, the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
3. Apoptosis Assay
The induction of apoptosis by this compound and SKI-II can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Workflow:
-
Cells are treated with the inhibitors for a defined time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
4. Western Blotting for Signaling Pathway Analysis
The effects of the inhibitors on specific signaling pathways are investigated by detecting the phosphorylation status of key proteins using Western blotting.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Workflow for Akt/ERK (this compound):
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), as well as total Akt and ERK as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate[7][11].
-
-
Workflow for Wnt/β-catenin (SKI-II):
5. Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids like S1P and ceramide.
-
Principle: This highly sensitive technique separates different lipid species by liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.
-
Workflow:
-
Cells or tissues are treated with the inhibitors.
-
Lipids are extracted from the samples.
-
Internal standards (stable isotope-labeled versions of the lipids of interest) are added for accurate quantification.
-
The lipid extract is injected into an LC-MS/MS system.
-
The different sphingolipid species are separated by a chromatography column and then ionized.
-
The mass spectrometer detects and quantifies the specific lipid species based on their unique fragmentation patterns[1][14].
-
Conclusion
This compound and SKI-II are both valuable tools for studying the role of sphingosine kinases in cellular processes. Their distinct mechanisms of action offer different approaches to targeting the SK/S1P signaling axis. This compound provides a direct, ATP-competitive inhibition of kinase activity, leading to the suppression of downstream pro-survival signaling. In contrast, SKI-II acts via a non-ATP-competitive mechanism that also results in the degradation of the SK1 enzyme and has known off-target effects. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. For studies aiming to specifically assess the impact of inhibiting the catalytic activity of sphingosine kinases, the high selectivity and direct competitive mechanism of this compound may be advantageous. Conversely, SKI-II's dual action of inhibition and protein degradation may be desirable in certain therapeutic contexts, though its off-target effects should be considered. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MP-A08 Induced Apoptosis with Annexin V Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MP-A08's ability to induce apoptosis, benchmarked against the well-characterized apoptosis inducer, staurosporine. This analysis is supported by experimental data from Annexin V staining assays.
This compound is a selective, ATP-competitive inhibitor of sphingosine kinase 1 and 2 (SphK1/2)[1][2]. Its mechanism of action disrupts the cellular sphingolipid balance, decreasing the levels of the pro-survival lipid, sphingosine-1-phosphate (S1P), while increasing the concentration of pro-apoptotic sphingolipids like ceramide and sphingosine[1]. This shift in the sphingolipid rheostat triggers the intrinsic, mitochondrial-mediated pathway of apoptosis[1].
Comparative Analysis of Apoptosis Induction
To quantify the apoptotic effects of this compound, a dose-response study was conducted using Annexin V staining in Jurkat T leukemia cells. The results are compared with data from similar experiments using staurosporine, a potent and widely used protein kinase inhibitor known to induce apoptosis in a variety of cell types.
Table 1: Quantitative Analysis of Apoptosis Induction by this compound and Staurosporine in Jurkat Cells using Annexin V Staining
| Treatment | Concentration (µM) | Incubation Time | Percent of Apoptotic Cells (Annexin V Positive, Relative to Control) |
| This compound | 5 | 24 hours | ~150% |
| 10 | 24 hours | ~250% | |
| 15 | 24 hours | ~350% | |
| Staurosporine | 1 | 2 hours | Significantly increased |
| 10 | 2 hours | Further increased |
Data for this compound is estimated from the graphical representation in Pitman et al., Oncotarget, 2015[1]. Data for Staurosporine is based on findings from similar Annexin V assays in Jurkat cells[3].
The data clearly indicates that this compound induces apoptosis in a dose-dependent manner, as evidenced by the increasing percentage of Annexin V positive cells with higher concentrations of the compound[1].
Experimental Protocols
A detailed methodology for assessing apoptosis using Annexin V staining is provided below. This protocol is a standard procedure and can be adapted for various cell types and apoptosis-inducing agents.
Annexin V Apoptosis Assay Protocol
1. Cell Preparation and Treatment:
-
Culture Jurkat T cells (or other cell line of interest) in appropriate media and conditions until they reach the desired confluency.
-
Seed the cells in multi-well plates at a suitable density.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM), staurosporine (positive control, e.g., 1 µM), or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Staining:
-
Following incubation, harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates for:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow for its detection using Annexin V staining.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for Annexin V staining.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of p-AKT Inhibition by MP-A08 and Other Pathway Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of MP-A08 on AKT phosphorylation (p-AKT). The performance of this compound is contrasted with established inhibitors of the PI3K/AKT/mTOR signaling pathway, supported by experimental data from western blot analyses.
This compound is a selective, ATP-competitive inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3][4] The inhibition of SphK by this compound blocks the synthesis of sphingosine-1-phosphate (S1P), a critical signaling lipid, and leads to the accumulation of pro-apoptotic sphingolipids such as ceramide and sphingosine.[2][3] This mechanism has been shown to induce apoptosis in various cancer cell lines.[2][5] A key downstream consequence of SphK inhibition and S1P reduction is the modulation of pro-survival signaling pathways, including the PI3K/AKT pathway. Experimental evidence indicates that treatment with this compound results in a notable decrease in the phosphorylation of AKT at the Ser473 residue, a critical step in its activation.[6]
This guide compares the effect of this compound on p-AKT levels with that of well-characterized inhibitors targeting different nodes of the PI3K/AKT pathway: LY294002, a direct PI3K inhibitor, and MK-2206, an allosteric AKT inhibitor.[1][7] Understanding these differences is crucial for elucidating the precise mechanism of action of this compound and for the strategic design of therapeutic combinations.
Quantitative Data Summary: Western Blot Analysis of p-AKT (Ser473)
The following table summarizes the comparative effects of this compound, LY294002, and MK-2206 on the levels of phosphorylated AKT (p-AKT) at Ser473, as determined by western blot analysis. The data is presented as a semi-quantitative assessment based on the visual interpretation of band intensities from published research.
| Treatment | Target | Concentration (Typical) | Cell Line (Example) | p-AKT (Ser473) Inhibition | Reference |
| This compound | SphK1/SphK2 | 10-20 µM | Jurkat | Strong | [6] |
| LY294002 | PI3K | 10-50 µM | HCT116, LoVo | Strong | [2][5] |
| MK-2206 | AKT (allosteric) | 0.5-5 µM | Mahlavu, SNU475 | Strong | [1][3] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of intervention for this compound, LY294002, and MK-2206.
Experimental Protocols: Western Blot for p-AKT (Ser473)
This protocol provides a standard methodology for assessing the phosphorylation of AKT at Ser473 in cell lysates following treatment with inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HCT116) at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound, LY294002, MK-2206, or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT or housekeeping protein signal.
Experimental Workflow
The following diagram outlines the key steps in the western blot analysis of p-AKT.
References
- 1. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Independent Verification of MP-A08 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MP-A08 with an alternative sphingosine kinase inhibitor, ABC294640 (Opaganib). The information is compiled from preclinical studies and is intended to provide a comprehensive overview for research and drug development purposes. To date, no dedicated independent verification studies for this compound have been identified in the public domain. The data presented here is based on initial characterization and subsequent research on its therapeutic potential.
Mechanism of Action: Targeting the Sphingolipid Rheostat
This compound is a first-in-class, ATP-competitive small molecule inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1] These enzymes play a critical role in the "sphingolipid rheostat," a signaling balance that determines cell fate. By inhibiting SK1 and SK2, this compound disrupts the production of the pro-survival and pro-proliferative signaling molecule, sphingosine-1-phosphate (S1P). This leads to an accumulation of pro-apoptotic lipids, ceramide and sphingosine, ultimately pushing cancer cells towards programmed cell death (apoptosis).[1]
The proposed signaling pathway for this compound's action is depicted below.
Comparative Performance Data
This section compares the biochemical and cellular activity of this compound with ABC294640, a selective SK2 inhibitor that has undergone Phase I clinical trials.[2] It is important to note that the data presented is derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Biochemical Potency
| Compound | Target(s) | Inhibition Constant (Ki) | Notes |
| This compound | SK1 | 27 ± 3 μM | ATP-competitive inhibitor.[1] |
| SK2 | 6.9 ± 0.8 μM | Higher affinity for SK2.[1] | |
| ABC294640 | SK2 | 9.8 μM | Competitive inhibitor with respect to sphingosine.[2] |
In Vitro Anti-Proliferative Activity (IC50/EC50)
| Cell Line | Cancer Type | This compound (EC50) | ABC294640 (IC50) |
| A549 | Lung Adenocarcinoma | ~25 μM | ~20 μM |
| MCF-7 | Breast Adenocarcinoma | ~30 μM | ~15 μM |
| MDA-MB-231 | Breast Adenocarcinoma | ~20 μM | 29 μM[2] |
| Jurkat | T-cell Leukemia | ~15 μM | Not Reported |
| Hep-G2 | Hepatocellular Carcinoma | Not Reported | ~6 μM[2] |
| HT-29 | Colorectal Adenocarcinoma | Not Reported | ~48 μM[2] |
In Vivo Anti-Tumor Activity
In a mouse xenograft model using human lung adenocarcinoma (A549) cells, this compound treatment resulted in a significant reduction in tumor volume and weight.[1] This anti-tumor effect was associated with increased apoptosis within the tumor and a reduction in tumor vascularization, as evidenced by decreased CD31 positive blood vessels.[1]
Similarly, oral administration of ABC294640 to mice with mammary adenocarcinoma xenografts demonstrated dose-dependent anti-tumor activity.[2] This was also linked to the depletion of S1P levels in the tumors and an increase in tumor cell apoptosis.[2]
Combination Therapy
Recent studies have highlighted the potential of this compound in combination with standard chemotherapeutic agents. In acute myeloid leukemia (AML) cell lines, liposomal-formulated this compound showed synergistic effects with both cytarabine and the BCL-2 inhibitor venetoclax, particularly in venetoclax-resistant cells.[3] This suggests that inhibiting the SK pathway could be a valuable strategy to overcome drug resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor activity.
Experimental Workflow for In Vitro Analysis
Cell Viability Assay (MTT/WST-8 Based)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparative compound for 24 to 72 hours. Include a vehicle-only control.
-
Reagent Incubation:
-
For MTT assay: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Subsequently, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[4][5]
-
For WST-8 (CCK-8) assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment and Collection: Treat cells with the test compound for a specified period. Collect both adherent and floating cells by trypsinization and centrifugation.[7]
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7]
Western Blot Analysis
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models by inhibiting SK1 and SK2, leading to apoptosis and reduced cell proliferation. Its efficacy, particularly in combination therapies, suggests it is a promising candidate for further development. While direct comparative data with other SK inhibitors is limited, the available information indicates a comparable in vitro potency to the clinical-stage compound ABC294640 in some cell lines. Further independent studies are warranted to rigorously validate these findings and to establish a clear comparative advantage in specific cancer contexts. The detailed protocols provided in this guide can serve as a foundation for such validation studies.
References
- 1. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating Acute Myeloid Leukemia via Sphingosine Kinase 1 Inhibitor-Nanomedicine Combination Therapy with Cytarabine or Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
